hPGDS-IN-1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[[3-[5-(2-hydroxypropan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]-2-pyridin-2-ylpyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3/c1-22(2,30)21-27-18(28-31-21)15-7-5-6-14(10-15)11-26-20(29)16-12-24-19(25-13-16)17-8-3-4-9-23-17/h3-10,12-13,30H,11H2,1-2H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCLAPUACUQZOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=NO1)C2=CC=CC(=C2)CNC(=O)C3=CN=C(N=C3)C4=CC=CC=N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to hPGDS-IN-1 and Prostaglandin D2 Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin D2 (PGD2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, including allergic inflammation, sleep regulation, and muscle necrosis.[1] The synthesis of PGD2 is primarily catalyzed by two enzymes: lipocalin-type PGD synthase (L-PGDS) and hematopoietic PGD synthase (hPGDS).[2] hPGDS, in particular, is expressed in immune cells such as mast cells, Th2 cells, and antigen-presenting cells, making it a key therapeutic target for inflammatory and allergic diseases.[1][3] This technical guide focuses on hPGDS-IN-1, a potent and selective inhibitor of hPGDS, and its role in the modulation of PGD2 synthesis.
This compound: A Potent Inhibitor of Hematopoietic Prostaglandin D Synthase
This compound (CAS: 1234708-04-3) is a small molecule inhibitor of hematopoietic prostaglandin D synthase (hPGDS). It is a distinct compound from another inhibitor often referred to as "HPGDS inhibitor 1" (CAS: 1033836-12-2).
Quantitative Data for this compound
The inhibitory activity of this compound has been quantified, demonstrating its high potency.
| Parameter | Value | Assay Method |
| IC50 | 12 nM | Fluorescence Polarization (FP) or Enzyme Immunoassay (EIA) |
The Prostaglandin D2 (PGD2) Synthesis and Signaling Pathway
The synthesis of PGD2 begins with the conversion of arachidonic acid to the unstable intermediate Prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. hPGDS then catalyzes the isomerization of PGH2 to PGD2.[2] PGD2 exerts its biological effects by binding to two main G protein-coupled receptors: the DP1 receptor and the DP2 receptor (also known as CRTH2).[4]
-
DP1 Receptor Activation: Generally leads to vasodilation and inhibition of platelet aggregation.[5]
-
DP2 (CRTH2) Receptor Activation: Primarily involved in pro-inflammatory responses, including the chemotaxis of eosinophils, basophils, and Th2 cells.[4]
The signaling cascade initiated by PGD2 binding to its receptors plays a crucial role in the inflammatory response characteristic of allergic diseases.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of hPGDS inhibitors. Below are representative protocols for key in vitro and in vivo experiments.
In Vitro hPGDS Inhibition Assay: Fluorescence Polarization
This assay is a high-throughput method to screen for and characterize inhibitors of hPGDS. It relies on the displacement of a fluorescently labeled probe from the enzyme's active site by a competitive inhibitor.
Materials:
-
Recombinant human hPGDS protein
-
Fluorescently labeled hPGDS probe (e.g., a fluorescein-conjugated inhibitor)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 50 mM NaCl, 10 mM MgCl2)
-
This compound and other test compounds
-
384-well, low-volume, black, round-bottom plates
-
A microplate reader capable of fluorescence polarization measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and other test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Assay Plate Preparation:
-
Add assay buffer to all wells.
-
Add a small volume (e.g., 1 µL) of the diluted compounds to the appropriate wells. Include wells with DMSO only as a control (maximum polarization) and wells with buffer only (minimum polarization).
-
-
Enzyme and Probe Addition:
-
Prepare a master mix of recombinant hPGDS and the fluorescent probe in assay buffer.
-
Add this master mix to all wells of the assay plate.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a suitable plate reader. The excitation and emission wavelengths will depend on the fluorophore used (e.g., 485 nm excitation and 535 nm emission for fluorescein).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
References
- 1. file.elabscience.com [file.elabscience.com]
- 2. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labclinics.com [labclinics.com]
- 5. DOT (graph description language) - Wikipedia [en.wikipedia.org]
The Role of hPGDS-IN-1 in Inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hematopoietic prostaglandin D synthase (hPGDS) is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a critical mediator in inflammatory processes, particularly in allergic inflammation. Inhibition of hPGDS presents a targeted therapeutic strategy to modulate inflammatory responses. This document provides a comprehensive technical overview of the role of hPGDS inhibitors, with a focus on the mechanistic and experimental aspects relevant to research and drug development. We will delve into the inflammatory pathways modulated by hPGDS, present quantitative data on inhibitor activity, detail relevant experimental protocols, and visualize the associated signaling cascades.
The Arachidonic Acid Cascade and the Role of hPGDS
Inflammatory responses are often initiated by the release of arachidonic acid from the cell membrane, which is then metabolized by cyclooxygenase (COX) enzymes to produce prostaglandin H2 (PGH2). PGH2 is a common precursor for various prostanoids, including PGD2. The isomerization of PGH2 to PGD2 is catalyzed by prostaglandin D synthases (PGDS).[1]
There are two main types of PGDS: the lipocalin-type (L-PGDS) and the hematopoietic-type (hPGDS). hPGDS, a member of the sigma class of glutathione-S-transferase family, is primarily expressed in immune cells such as mast cells, Th2 cells, and antigen-presenting cells.[1] This localization makes hPGDS a key player in the production of PGD2 during allergic and inflammatory responses.[1]
hPGDS-IN-1 and other specific inhibitors of this enzyme block the conversion of PGH2 to PGD2, thereby reducing the levels of this pro-inflammatory mediator without affecting the production of other prostaglandins like PGE2 and PGF2α.[2] This specificity offers a more targeted approach compared to non-steroidal anti-inflammatory drugs (NSAIDs) which broadly inhibit COX enzymes.[3]
Inflammatory Signaling Pathways Modulated by hPGDS Inhibition
The inhibition of hPGDS, and the subsequent reduction in PGD2 levels, impacts multiple downstream signaling pathways that are crucial in the inflammatory response. PGD2 exerts its effects through two G-protein coupled receptors: the DP1 receptor and the DP2 receptor (also known as CRTH2).[3]
-
Pro-inflammatory Effects via DP2/CRTH2: The activation of the DP2/CRTH2 receptor is predominantly associated with pro-inflammatory responses. It is involved in the recruitment and activation of Th2 cells, eosinophils, and basophils, key effector cells in allergic inflammation.[3] PGD2 binding to DP2/CRTH2 can trigger the release of pro-inflammatory cytokines, such as IL-5 and IL-13, from these cells, further amplifying the type 2 inflammatory response.[4]
-
Modulatory Effects via DP1: The role of the DP1 receptor is more complex, exhibiting both pro- and anti-inflammatory effects depending on the context. DP1 activation has been linked to the prolongation of eosinophil survival.[3] Conversely, it has also been shown to mediate anti-inflammatory and pro-resolution effects by controlling the balance of pro- and anti-inflammatory cytokines.[5]
By reducing the available PGD2, this compound can attenuate the activation of these pathways, leading to a decrease in the recruitment and activation of inflammatory cells and a reduction in the production of inflammatory cytokines like TNF-α, IL-6, and IL-10.[5]
Signaling Pathway Diagrams
Quantitative Data on hPGDS Inhibitors
The potency of hPGDS inhibitors is typically evaluated through biochemical and cellular assays, with IC50 values representing the concentration of the inhibitor required to reduce enzyme activity by 50%. While specific data for a compound explicitly named "this compound" is limited in the public domain, data for other well-characterized hPGDS inhibitors provide a valuable reference.
| Inhibitor | Assay Type | Target | IC50 | Ki | Reference |
| HQL-79 | Cellular | PGD2 production in rat mastocytoma cells | ~100 µM | [6] | |
| Cellular | PGD2 production in human megakaryocytes | ~100 µM | [6] | ||
| Enzymatic | Recombinant human hPGDS | 6 µM | [2] | ||
| 5 µM (vs PGH2) | [2] | ||||
| 3 µM (vs GSH) | [2] | ||||
| HPGDS inhibitor I | Enzymatic | hPGDS | 0.6 nM | ||
| Cellular | 32 nM |
Experimental Protocols
Biochemical Assay: hPGDS Inhibition using Fluorescence Polarization
This assay measures the ability of a test compound to inhibit the binding of a fluorescently labeled probe to recombinant hPGDS.
Principle: A fluorescently labeled inhibitor (probe) binds to hPGDS, resulting in a high fluorescence polarization (FP) signal. In the presence of an unlabeled inhibitor (e.g., this compound), the probe is displaced, leading to a decrease in the FP signal.[7]
Materials:
-
Recombinant human hPGDS protein
-
Fluorescently labeled hPGDS inhibitor probe (e.g., from Cayman Chemical's FP-Based Inhibitor Screening Assay Kit)[7]
-
Assay buffer (as provided in the kit or a suitable buffer containing glutathione)
-
Test compound (this compound) dissolved in DMSO
-
384-well black, non-binding microplate
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a dilution series of the test compound (this compound) in DMSO.
-
In a 384-well plate, add the assay cocktail containing recombinant hPGDS and the fluorescent probe to each well.
-
Add a small volume (e.g., 2.5 µL) of the diluted test compound or DMSO (for control wells) to the respective wells.
-
Include wells for maximum binding (probe + enzyme, no inhibitor) and minimum binding (probe only).
-
Incubate the plate at room temperature for 60-90 minutes, protected from light.[7]
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Cell-Based Assay: Measurement of PGD2 Production
This assay quantifies the amount of PGD2 released from cultured cells following stimulation and treatment with an hPGDS inhibitor.
Principle: Cells that endogenously express hPGDS (e.g., mast cells, macrophages) are stimulated to produce PGD2. The amount of PGD2 in the cell culture supernatant is measured using a sensitive method like LC-MS/MS or ELISA.[8][9]
Materials:
-
Cell line expressing hPGDS (e.g., RBL-2H3 rat mastocytoma cells, primary bone marrow-derived macrophages)
-
Cell culture medium and supplements
-
Stimulating agent (e.g., dinitrophenyl-bovine serum albumin for sensitized mast cells, LPS for macrophages)[6]
-
Test compound (this compound)
-
PGD2 ELISA kit or access to an LC-MS/MS system
-
Internal standards for LC-MS/MS (e.g., d4-PGD2)[8]
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere and grow.
-
If necessary, sensitize the cells (e.g., with anti-dinitrophenyl IgE for RBL-2H3 cells).[6]
-
Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).
-
Add the stimulating agent to induce PGD2 production.
-
Incubate for the desired time period (e.g., 15 minutes to 24 hours, depending on the cell type and stimulus).[6]
-
Collect the cell culture supernatant.
-
For LC-MS/MS analysis, spike the supernatant with internal standards, perform liquid-liquid or solid-phase extraction, and analyze the samples.[8]
-
For ELISA, follow the manufacturer's protocol to quantify PGD2 levels.[9]
-
Determine the effect of this compound on PGD2 production and calculate the IC50 value.
Experimental Workflow Diagram
References
- 1. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hematopoietic prostaglandin D2 synthase controls the onset and resolution of acute inflammation through PGD2 and 15-deoxyΔ12–14 PGJ2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.elabscience.com [file.elabscience.com]
Unveiling the Precision of hPGDS-IN-1: A Deep Dive into Target Selectivity and Specificity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the target selectivity and specificity of hPGDS-IN-1, a potent and selective inhibitor of hematopoietic prostaglandin D synthase (hPGDS). By delving into the quantitative data, experimental methodologies, and relevant biological pathways, this document serves as a critical resource for researchers engaged in the study of inflammatory diseases and the development of novel therapeutics.
Core Data Summary: Potency and Selectivity Profile
This compound, also identified as compound 8 in some literature, is a highly potent inhibitor of hematopoietic prostaglandin D synthase (hPGDS). Its inhibitory activity has been quantified in both enzymatic and cellular assays, demonstrating low nanomolar efficacy. A key attribute of this inhibitor is its remarkable selectivity, showing negligible activity against other key enzymes in the prostanoid biosynthesis pathway.
| Target Enzyme | IC50 (Enzyme Assay) | IC50 (Cellular Assay) | Species Cross-Reactivity (IC50) |
| hPGDS (human) | 0.6 - 0.7 nM[1][2] | 32 nM[2] | Human: 0.5 - 2.3 nM[2][3] |
| Rat: 0.5 - 2.3 nM[2][3] | |||
| Dog: 0.5 - 2.3 nM[2][3] | |||
| Sheep: 0.5 - 2.3 nM[2][3] | |||
| L-PGDS (human) | > 10,000 nM[2][3] | Not Reported | Not Applicable |
| mPGES (human) | > 10,000 nM[2][3] | Not Reported | Not Applicable |
| COX-1 (human) | > 10,000 nM[2][3] | Not Reported | Not Applicable |
| COX-2 (human) | > 10,000 nM[2][3] | Not Reported | Not Applicable |
| 5-LOX (human) | > 10,000 nM[2][3] | Not Reported | Not Applicable |
Visualizing the Mechanism: Prostaglandin Synthesis Pathway
The following diagram illustrates the enzymatic cascade responsible for the production of prostaglandins, highlighting the specific point of intervention by this compound.
Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the characterization of this compound.
hPGDS Enzymatic Assay
This assay quantifies the in vitro inhibitory potency of this compound against purified hPGDS.
-
Principle: The enzymatic activity of hPGDS is determined by measuring the conversion of the substrate, PGH2, to PGD2. The amount of PGD2 produced is quantified using a specific immunoassay.
-
Materials:
-
Recombinant human hPGDS
-
Prostaglandin H2 (PGH2)
-
Glutathione (GSH)
-
Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
This compound (or test compound)
-
PGD2 standard
-
PGD2 EIA Kit
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant hPGDS, and GSH.
-
Add the serially diluted this compound to the wells.
-
Initiate the enzymatic reaction by adding PGH2.
-
Incubate the reaction mixture for a specified time at a controlled temperature (e.g., 10 minutes at 25°C).
-
Stop the reaction by adding a stop solution (e.g., a solution containing a thromboxane synthase inhibitor to prevent further metabolism of PGH2).
-
Quantify the amount of PGD2 produced in each well using a PGD2-specific enzyme immunoassay (EIA) according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular PGD2 Production Assay
This assay assesses the ability of this compound to inhibit PGD2 production in a cellular context.
-
Principle: The human megakaryoblastic cell line, MEG-01, endogenously expresses hPGDS. PGD2 production is stimulated, and the inhibitory effect of this compound on this production is measured.
-
Materials:
-
MEG-01 cells
-
Cell culture medium (e.g., RPMI-1640 with supplements)
-
Stimulant (e.g., A23187, a calcium ionophore)
-
This compound (or test compound)
-
PGD2 EIA Kit
-
-
Procedure:
-
Culture MEG-01 cells to the desired density.
-
Pre-incubate the cells with various concentrations of this compound for a specified period (e.g., 30 minutes).
-
Stimulate the cells with A23187 to induce PGD2 production.
-
Incubate for a further period (e.g., 30 minutes).
-
Collect the cell supernatant.
-
Measure the concentration of PGD2 in the supernatant using a PGD2-specific EIA.
-
Determine the IC50 value by plotting the PGD2 concentration against the inhibitor concentration.
-
Selectivity Enzyme Assays (L-PGDS, mPGES, COX-1, COX-2, 5-LOX)
To establish the selectivity of this compound, its inhibitory activity is tested against a panel of related enzymes.
-
Principle: The activity of each enzyme is measured in the presence of this compound. The methodologies for these assays vary depending on the specific enzyme but generally involve measuring the production of the respective enzymatic product.
-
General Procedure:
-
For each enzyme (L-PGDS, mPGES, COX-1, COX-2, 5-LOX), use a specific and validated assay protocol.
-
Typically, these assays involve incubating the purified enzyme with its respective substrate (e.g., PGH2 for L-PGDS and mPGES, arachidonic acid for COX-1, COX-2, and 5-LOX) in the presence of various concentrations of this compound.
-
The formation of the product (e.g., PGD2 for L-PGDS, PGE2 for mPGES, various prostanoids for COX enzymes, and leukotrienes for 5-LOX) is quantified using appropriate methods such as EIA, chromatography, or mass spectrometry.
-
The IC50 values are determined by analyzing the dose-response relationship. For this compound, these values were found to be greater than 10,000 nM, indicating a high degree of selectivity.[2][3]
-
Visualizing the Workflow: Inhibitor Characterization Cascade
The following diagram outlines the logical workflow for the comprehensive characterization of a selective inhibitor like this compound.
Caption: A typical workflow for the characterization of a selective hPGDS inhibitor.
Conclusion
The data and experimental protocols presented in this guide underscore the high potency and exceptional selectivity of this compound. Its ability to potently inhibit hPGDS without significantly affecting other key enzymes in the arachidonic acid cascade makes it an invaluable tool for preclinical research and a promising lead for the development of novel anti-inflammatory and anti-allergic therapies. The detailed methodologies provided herein are intended to facilitate further investigation and validation by the scientific community.
References
Introduction: The Role of hPGDS in Inflammation
An In-Depth Technical Guide to Foundational Research on Hematopoietic Prostaglandin D Synthase (hPGDS) Inhibitors
Hematopoietic prostaglandin D synthase (hPGDS) is a critical enzyme in the biosynthesis of pro-inflammatory lipid mediators. As a member of the sigma-class glutathione-S-transferase family, hPGDS catalyzes the isomerization of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2)[1]. PGD2 is a key signaling molecule implicated in a wide range of physiological and pathological processes, including the regulation of sleep, allergic reactions, and inflammation[1][2].
PGD2 is produced predominantly by mast cells, Th2 lymphocytes, and dendritic cells during allergic and inflammatory responses[1][2]. It exerts its biological effects by binding to two distinct G-protein-coupled receptors: the DP1 receptor, which can mediate vasodilation and inhibit platelet aggregation, and the DP2 receptor (also known as CRTH2), which promotes the migration and activation of eosinophils, basophils, and Th2 cells[3][4]. Due to its central role in driving type 2 inflammation, hPGDS has emerged as a promising therapeutic target for allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis[1][3]. The development of selective hPGDS inhibitors aims to reduce the production of PGD2 at its source, thereby preventing the downstream inflammatory cascade without the broad effects of COX inhibitors[5].
The hPGDS Signaling Pathway
The synthesis of PGD2 is a multi-step process that begins with the release of arachidonic acid (AA) from the cell membrane. Cyclooxygenase (COX) enzymes then convert AA into the unstable intermediate PGH2. hPGDS specifically catalyzes the final step, converting PGH2 to PGD2. Once released from the cell, PGD2 can signal in an autocrine or paracrine fashion through its receptors, DP1 and DP2, to orchestrate an inflammatory response[1][2].
Key hPGDS Inhibitors and Quantitative Data
Foundational research has led to the discovery of several potent and selective small-molecule inhibitors of hPGDS. These compounds have been instrumental in validating hPGDS as a therapeutic target. Their inhibitory activities are typically quantified by parameters such as the half-maximal inhibitory concentration (IC50), the inhibitor constant (Ki), and the equilibrium dissociation constant (Kd)[6][7][8].
| Inhibitor | Type | IC50 | Ki | Kd | Selectivity Notes | Citation(s) |
| HQL-79 | Small Molecule | 6 µM | 5 µM (vs. PGH2)3 µM (vs. GSH) | 0.8 µM | No significant inhibition of COX-1, COX-2, m-PGES, or L-PGDS. | [9][10][11] |
| TFC-007 | Small Molecule | 83 nM | - | - | Selective over L-PGDS, mPGES, COX-1, COX-2, 5-LO, and others. | [12][13][14] |
| HPGDS inhibitor 1 | Small Molecule | 0.6 nM (enzyme)32 nM (cellular) | - | - | No inhibition of L-PGDS, mPGES, COX-1, COX-2, or 5-LOX. | |
| GSK2894631A | Small Molecule | 9.9 nM | - | - | A potent inhibitor developed from fragment-based screening. | [2] |
| Dihydroberberine | Natural Product | 3.7 µM | - | 3.2 µM | Identified from a Traditional Chinese Medicine database. |
Experimental Protocols
The characterization of hPGDS inhibitors relies on a suite of biochemical and cell-based assays designed to measure enzyme activity, inhibitor potency, binding kinetics, and cellular efficacy.
Recombinant hPGDS Enzyme Activity Assay
This assay directly measures the enzymatic conversion of PGH2 to PGD2 by purified, recombinant hPGDS.
-
Objective: To determine the IC50 value of a test compound against purified hPGDS.
-
Principle: A coupled enzyme reaction is used where cyclooxygenase (COX) generates PGH2 in situ from a radiolabeled precursor, arachidonic acid ([¹⁴C]AA). The hPGDS enzyme then converts the PGH2 to [¹⁴C]PGD2. The reaction products are separated by thin-layer chromatography (TLC) and quantified by radioactivity scanning.
-
Methodology:
-
Reaction Mixture Preparation: In a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 1 mM glutathione), combine purified recombinant hPGDS and purified COX-1 enzyme.
-
Inhibitor Incubation: Add varying concentrations of the test inhibitor (typically dissolved in DMSO) to the reaction mixture. Include a vehicle control (DMSO only). Pre-incubate for 10-15 minutes at 37°C.
-
Reaction Initiation: Start the reaction by adding the substrate, [¹⁴C]arachidonic acid.
-
Reaction & Termination: Incubate for a defined period (e.g., 2 minutes) at 37°C. Terminate the reaction by adding a stop solution (e.g., an acidic solvent like citric acid/ethyl acetate).
-
Product Extraction: Extract the prostanoid products from the aqueous phase using an organic solvent (e.g., ethyl acetate).
-
Analysis: Concentrate the organic phase and spot it onto a TLC plate. Develop the plate using an appropriate solvent system to separate PGD2 from other prostanoids and unreacted AA.
-
Quantification: Visualize and quantify the radioactive spots corresponding to PGD2 using a radioactivity scanner or autoradiography.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based PGD2 Release Assay
This assay measures an inhibitor's ability to block PGD2 production in a relevant cellular context, such as in mast cells or basophils. The human basophilic leukemia cell line KU812, which endogenously expresses hPGDS, is commonly used[10][11].
-
Objective: To determine the cellular potency (cellular IC50) of an hPGDS inhibitor.
-
Principle: KU812 cells are pre-treated with the inhibitor and then stimulated to produce PGD2. The amount of PGD2 released into the cell culture supernatant is measured, typically by a competitive ELISA.
-
Methodology:
-
Cell Culture: Culture KU812 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) to the desired density.
-
Cell Plating: Seed the cells in a 96-well plate at a density of approximately 5 x 10⁴ cells per well.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test compound or vehicle control for a set period (e.g., 1 to 6 hours) at 37°C[11].
-
Cell Stimulation: Induce PGD2 production by adding a calcium ionophore, such as A23187, to a final concentration of 5 µM[11]. Incubate for 10-15 minutes at 37°C[11][14].
-
Supernatant Collection: Pellet the cells by centrifugation (e.g., 1000 x g for 10 minutes). Carefully collect the supernatant, which contains the released PGD2[9].
-
PGD2 Quantification: Measure the concentration of PGD2 in the supernatant using a commercially available PGD2 ELISA kit, following the manufacturer's instructions[5][9]. This typically involves a competitive binding reaction where PGD2 in the sample competes with a labeled PGD2 conjugate for binding to a limited number of anti-PGD2 antibodies.
-
Data Analysis: Generate a standard curve using the PGD2 standards provided in the kit. Calculate the PGD2 concentration in each sample and determine the percent inhibition at each inhibitor concentration. Plot the data to calculate the cellular IC50 value.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time binding kinetics and affinity between an inhibitor and the target enzyme. It provides the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
-
Objective: To characterize the binding kinetics (ka, kd) and affinity (Kd) of an inhibitor to hPGDS.
-
Principle: The hPGDS enzyme (ligand) is immobilized on a sensor chip. The inhibitor (analyte) is flowed over the surface. Binding changes the refractive index at the surface, which is detected as a response unit (RU) signal. A plot of RU over time (a sensorgram) allows for the calculation of kinetic constants.
-
Methodology:
-
Surface Preparation: Covalently immobilize purified recombinant hPGDS onto a suitable sensor chip (e.g., a CM5 chip via amine coupling) to a target density. A reference channel is typically prepared by performing the activation and deactivation steps without adding the protein.
-
Analyte Preparation: Prepare a series of precise dilutions of the test inhibitor in a suitable running buffer (e.g., HBS-EP buffer).
-
Binding Measurement:
-
Association: Inject the lowest concentration of the inhibitor over the ligand and reference surfaces at a constant flow rate (e.g., 30 µL/min) for a defined time (e.g., 120 seconds) to monitor the binding phase.
-
Dissociation: Switch back to flowing only the running buffer over the surfaces and monitor the signal decrease as the inhibitor dissociates.
-
-
Regeneration: If necessary, inject a regeneration solution (e.g., a high salt buffer or a pH shift) to remove all bound analyte from the surface, preparing it for the next cycle.
-
Cycle Repetition: Repeat the binding measurement for the entire concentration series of the inhibitor. Include several buffer-only injections (blanks) for double referencing.
-
Data Analysis: After subtracting the reference channel and blank sensorgrams, globally fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine ka, kd, and calculate Kd (kd/ka).
-
Experimental Workflow for hPGDS Inhibitor Discovery
The discovery and characterization of novel hPGDS inhibitors typically follow a logical, multi-stage workflow. This process begins with a broad screen to identify initial hits and progresses to detailed biochemical and cellular characterization of the most promising candidates.
References
- 1. Computer-Aided Designing Peptide Inhibitors of Human Hematopoietic Prostaglandin D2 Synthase Combined Molecular Docking and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of prostaglandin D2 biosynthesis in human mast cells to overcome need for multiple receptor antagonists: Biochemical consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin D2 causes preferential induction of proinflammatory Th2 cytokine production through an action on chemoattractant receptor-like molecule expressed on Th2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PGD2 Competitive ELISA Kit (EEL012) - Invitrogen [thermofisher.com]
- 6. file.elabscience.com [file.elabscience.com]
- 7. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. ricerca.unich.it [ricerca.unich.it]
- 11. Prostaglandin D2 release from human skin mast cells in response to ionophore A23187 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synergistic stimulation of prostaglandin E2 production by calcium ionophore and protein kinase C activator in rat granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of calcium ionophore, A23187, on prostaglandin E2 and renin release in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cusabio.com [cusabio.com]
Preliminary Studies on hPGDS-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary studies on hematopoietic prostaglandin D synthase (hPGDS) inhibitors, with a focus on hPGDS-IN-1 and related compounds. It includes a summary of quantitative data, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathway and a typical experimental workflow.
Quantitative Data Summary
The following table summarizes the in vitro and cellular potency of several key hPGDS inhibitors. This data is crucial for comparing the efficacy of different chemical scaffolds.
| Compound Name | Assay Type | Target Species | IC50 | Kd | Citation |
| This compound | Fluorescence Polarization or EIA | Not Specified | 12 nM | - | [1] |
| HPGDS inhibitor 1 | Enzyme Assay | Human, Rat, Dog, Sheep | 0.5-2.3 nM | - | |
| Cellular Assay | Not Specified | 32 nM | - | [2][3] | |
| HQL-79 | Enzyme Assay | Human | 6 µM | 0.8 µM | [4][5] |
| Cellular Assay | Human and Rat | ~100 µM | - | ||
| TFC-007 | Enzyme Assay | Human | 83 nM | - | [6] |
| PROTAC(H-PGDS)-1 | Binding Assay | Human | 320 nM | - | |
| PROTAC(H-PGDS)-2 | Binding Assay | Human | 300 nM | - | |
| PROTAC(H-PGDS)-7 | Binding Assay | Human | 140 nM | - | |
| PROTAC(H-PGDS)-8 | Binding Assay | Human | 170 nM | - | |
| TAS-204 | In Vitro | Not Specified | 23 nM | - | [3] |
Signaling Pathway
hPGDS is a key enzyme in the arachidonic acid cascade, responsible for the production of prostaglandin D2 (PGD2), a critical mediator in inflammatory and allergic responses.
Figure 1. The Arachidonic Acid to PGD2 Signaling Pathway.
Experimental Workflow
The discovery and validation of novel hPGDS inhibitors typically follow a multi-step experimental workflow, progressing from high-throughput screening to in vivo efficacy studies.
Figure 2. A typical experimental workflow for hPGDS inhibitor discovery.
Experimental Protocols
This section outlines the methodologies for key experiments used in the preliminary studies of hPGDS inhibitors.
Fluorescence Polarization (FP) Assay
This competitive binding assay is suitable for high-throughput screening to identify compounds that displace a fluorescently labeled ligand from the hPGDS active site.
-
Principle: The assay measures the change in the polarization of fluorescent light. A small, fluorescently labeled hPGDS inhibitor (probe) will have a low polarization value due to its rapid tumbling in solution. When bound to the larger hPGDS protein, its tumbling slows, and the polarization value increases. Test compounds that inhibit the binding of the probe will cause a decrease in polarization.[7]
-
General Protocol:
-
A solution containing recombinant human hPGDS protein and a fluorescent probe is prepared in an appropriate assay buffer.[2][8]
-
The solution is dispensed into a 384-well, black, non-binding microplate.[2][8]
-
Test compounds, serially diluted in DMSO, are added to the wells.[2][8]
-
The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.[2]
-
Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).[8]
-
The percentage of inhibition is calculated by comparing the polarization values of wells with test compounds to the values of control wells (maximum and minimum polarization).[8]
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.[2]
-
Enzyme Immunoassay (EIA)
EIA is a quantitative method to measure the concentration of PGD2 produced by hPGDS, thereby assessing the inhibitory activity of test compounds.
-
Principle: This is a competitive immunoassay where PGD2 in the sample competes with a fixed amount of enzyme-labeled PGD2 for binding to a limited number of anti-PGD2 antibody-coated wells. The amount of color produced is inversely proportional to the amount of PGD2 in the sample.
-
General Protocol:
-
A microplate pre-coated with an anti-PGD2 antibody is used.[9]
-
Standards of known PGD2 concentration and samples (e.g., from cell culture supernatants) are added to the wells.[9]
-
An enzyme-conjugated PGD2 is added to each well.[9]
-
The plate is incubated to allow for competitive binding.[9]
-
The plate is washed to remove unbound reagents.[9]
-
A substrate for the enzyme is added, leading to a colorimetric reaction.[9]
-
The reaction is stopped, and the absorbance is read at a specific wavelength (e.g., 450 nm).[9][10]
-
A standard curve is generated, and the concentration of PGD2 in the samples is determined.
-
LAD2 Mast Cell Assay
This cell-based assay evaluates the ability of inhibitors to suppress PGD2 production in a relevant human mast cell line.
-
Principle: LAD2 cells, a human mast cell line, are stimulated to produce PGD2. The effect of hPGDS inhibitors on this production is then quantified.[11][12]
-
General Protocol:
-
LAD2 cells are cultured under appropriate conditions.[11]
-
Cells are pre-incubated with various concentrations of the test inhibitor.
-
PGD2 production is stimulated using an agent such as the calcium ionophore A23187 or by cross-linking IgE receptors.[11]
-
After a defined incubation period, the cell supernatant is collected.
-
The concentration of PGD2 in the supernatant is measured using a suitable method, such as UPLC-MS/MS or EIA.[11]
-
The IC50 value for the inhibition of PGD2 production is calculated.
-
Scintillation Proximity Assay (SPA)
SPA is a homogeneous radioligand binding assay that can be used for high-throughput screening of hPGDS inhibitors.
-
Principle: Microscopic beads containing a scintillant are coated with the hPGDS protein. A radiolabeled ligand that binds to hPGDS is added. When the radiolabeled ligand binds to the protein on the bead, the emitted radiation (e.g., beta particles) is close enough to excite the scintillant, producing light. Unbound radioligand in solution is too far away to cause light emission. Inhibitors that compete with the radioligand for binding to hPGDS will reduce the light signal.[13][14][15]
-
General Protocol:
-
SPA beads are coupled with recombinant hPGDS.
-
The hPGDS-coated beads, a radiolabeled hPGDS ligand, and the test compounds are mixed in a microplate.
-
The plate is incubated to allow for binding to reach equilibrium.
-
The light emitted from the beads is measured using a scintillation counter.
-
A decrease in light signal in the presence of a test compound indicates inhibition of ligand binding.
-
In Vivo Models
-
Mouse Model of Allergic Airway Inflammation:
-
Objective: To evaluate the efficacy of hPGDS inhibitors in reducing allergic airway inflammation.[16]
-
General Procedure:
-
Mice (e.g., C57BL/6 strain) are sensitized with an allergen such as ovalbumin (OVA).[6]
-
Following sensitization, the mice are challenged with the same allergen to induce an inflammatory response in the airways.[6]
-
The hPGDS inhibitor (e.g., HQL-79 at 30 mg/kg) or vehicle is administered orally prior to the allergen challenge.[6][17]
-
Endpoints such as PGD2 levels in bronchoalveolar lavage fluid, inflammatory cell infiltration, and airway hyperresponsiveness are measured to assess the inhibitor's efficacy.[18]
-
-
-
mdx Mouse Model of Duchenne Muscular Dystrophy (DMD):
-
Objective: To assess the potential of hPGDS inhibitors to reduce muscle necrosis and inflammation in a model of DMD.[19]
-
General Procedure:
-
mdx mice, which have a genetic mutation analogous to human DMD, are used.
-
The hPGDS inhibitor or vehicle is administered orally over a defined treatment period.
-
Muscle strength is assessed using tests such as the hindlimb grip strength test.[20]
-
Muscle tissue is analyzed histologically for signs of necrosis and inflammation.[20]
-
Biomarkers of muscle damage, such as creatine kinase levels in the blood, can also be measured.[20]
-
-
Pharmacokinetic (PK) Analysis
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the hPGDS inhibitor.[21]
-
General Procedure:
-
The inhibitor is administered to animals (e.g., rats) via a specific route (e.g., oral gavage).
-
Blood samples are collected at various time points after administration.
-
The concentration of the inhibitor in the plasma is quantified using a suitable analytical method (e.g., LC-MS/MS).
-
PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and bioavailability are calculated using non-compartmental analysis.[22]
-
References
- 1. Development of a scintillation proximity binding assay for high-throughput screening of hematopoietic prostaglandin D2 synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. raybiotech.com [raybiotech.com]
- 11. Selective inhibition of prostaglandin D2 biosynthesis in human mast cells to overcome need for multiple receptor antagonists: Biochemical consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AID 1078076 - Inhibition of hematopoietic prostaglandin D2 synthase in IgE and IL-5 primed human LAD2 cells assessed as reduction in PGD2 production by mass spectrometry - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. revvity.com [revvity.com]
- 14. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation [mdpi.com]
- 17. immune-system-research.com [immune-system-research.com]
- 18. Structural and functional characterization of HQL-79, an orally selective inhibitor of human hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibition of Prostaglandin D Synthase Suppresses Muscular Necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hematopoietic Prostaglandin D Synthase Inhibitor PK007 Decreases Muscle Necrosis in DMD mdx Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols for hPGDS-IN-1 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic prostaglandin D synthase (hPGDS) is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a critical mediator in allergic and inflammatory responses.[1] hPGDS catalyzes the isomerization of PGH2 to PGD2 in immune cells such as mast cells, T helper 2 (Th2) cells, and antigen-presenting cells.[2] The produced PGD2 then exerts its effects through two G-protein-coupled receptors: DP1 and DP2 (also known as CRTH2).[3] Activation of these receptors on various immune cells can lead to vasodilation, bronchoconstriction, and the recruitment of eosinophils and lymphocytes, contributing to the pathophysiology of conditions like asthma and allergic rhinitis.[2]
hPGDS-IN-1 is a potent and selective small molecule inhibitor of hPGDS. Its ability to block the production of PGD2 makes it a valuable tool for studying the role of the hPGDS/PGD2 pathway in inflammatory processes and for the development of novel anti-inflammatory therapeutics. These application notes provide detailed protocols for utilizing this compound in cell-based assays to assess its inhibitory activity and to investigate the downstream cellular consequences of hPGDS inhibition.
Signaling Pathway
The signaling pathway initiated by the production of PGD2 by hPGDS involves the activation of two distinct receptors, DP1 and DP2 (CRTH2), on target immune cells. This leads to a cascade of intracellular events that mediate inflammatory responses.
Caption: The hPGDS signaling pathway, from PGD2 synthesis to downstream cellular responses.
Quantitative Data Summary
The inhibitory potency of various small molecule inhibitors of hPGDS has been determined in both enzymatic and cell-based assays. The following table summarizes these findings for easy comparison.
| Compound | Assay Type | Target Species | IC50 | Reference |
| This compound | Enzymatic | Human, Rat, Dog, Sheep | 0.5-2.3 nM | [2][4] |
| Cellular | Not Specified | 32 nM | [4][5] | |
| HQL-79 | Enzymatic | Human | 6 µM | [6][7] |
| Cellular | Human, Rat | ~100 µM | [8] | |
| SAR-191801 | Enzymatic | Human | 9 nM | [9] |
| Enzymatic | Rat | 10 nM | [9] | |
| Enzymatic | Mouse | 18 nM | [9] | |
| Dihydroberberine (EMy-5) | Enzymatic | Human | 3.7 µM | [10] |
| Alkaloid extract from Combretum molle | Enzymatic | Not Specified | 13.7 µg/ml | [11] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 in a Cell-Based Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring its effect on PGD2 production in a suitable cell line.
1. Materials
-
Cell Line: KU812 (human basophilic leukemia cell line) or other cells endogenously expressing hPGDS (e.g., bone marrow-derived mast cells, Th2 cells).
-
This compound: Prepare a stock solution in DMSO.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Stimulant: Phorbol 12-myristate 13-acetate (PMA) and calcium ionophore A23187, or an appropriate antigen for IgE-sensitized cells.
-
PGD2 ELISA Kit: For quantification of PGD2 in cell culture supernatants.
-
96-well cell culture plates.
-
Phosphate-buffered saline (PBS).
2. Experimental Workflow
Caption: Workflow for determining the IC50 of this compound in a cell-based assay.
3. Detailed Procedure
-
Cell Seeding: Seed KU812 cells at a density of 1 x 10^5 cells/well in a 96-well plate in a final volume of 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in culture medium. The final concentrations should bracket the expected IC50 (e.g., from 1 nM to 1 µM). Include a DMSO vehicle control.
-
Pre-treatment: Carefully remove the culture medium from the wells and add 90 µL of the prepared inhibitor dilutions or vehicle control. Pre-incubate the cells for 1 hour at 37°C.
-
Stimulation: Prepare a stock solution of the stimulant (e.g., 10X PMA/A23187). Add 10 µL of the stimulant to each well to induce PGD2 production.
-
Incubation: Incubate the plate for an appropriate time to allow for PGD2 accumulation. Based on previous studies, a 6-hour incubation is a reasonable starting point.[12]
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for PGD2 analysis.
-
PGD2 Quantification: Measure the concentration of PGD2 in the supernatants using a commercial PGD2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the percentage of PGD2 inhibition against the log concentration of this compound. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Protocol 2: Western Blot Analysis of hPGDS Protein Levels
This protocol is to confirm that this compound acts as an inhibitor and does not induce the degradation of the hPGDS protein, which is the mechanism of action for PROTACs.
1. Materials
-
Cell Line: KU812 or other hPGDS-expressing cells.
-
This compound.
-
PROTAC(H-PGDS)-1 (as a positive control for degradation).
-
Cell Lysis Buffer: RIPA buffer with protease inhibitors.
-
Primary Antibody: Anti-hPGDS antibody.
-
Secondary Antibody: HRP-conjugated secondary antibody.
-
Loading Control Antibody: Anti-β-actin or anti-GAPDH antibody.
-
SDS-PAGE gels and Western blotting equipment.
-
Chemiluminescent substrate.
2. Procedure
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at a concentration of approximately 10x its IC50. Include a vehicle control and a positive control treated with PROTAC(H-PGDS)-1 (e.g., 100 nM). Incubate for 6 to 24 hours.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Block the membrane and incubate with the primary anti-hPGDS antibody, followed by the HRP-conjugated secondary antibody.
-
Visualization: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Reprobe the membrane with a loading control antibody to ensure equal protein loading. Compare the band intensity of hPGDS in the treated samples to the vehicle control. No significant change in hPGDS levels is expected with this compound treatment.
Conclusion
These application notes provide a framework for the use of this compound in cell-based assays. The provided protocols can be adapted for different cell types and specific research questions. By accurately measuring the inhibitory effects of this compound and its impact on downstream cellular events, researchers can further elucidate the role of the hPGDS/PGD2 pathway in health and disease.
References
- 1. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structural and functional characterization of HQL-79, an orally selective inhibitor of human hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. Discovery and characterization of novel hematopoietic prostaglandin D synthase inhibitors from traditional Chinese medicine: the bioactive potential of dihydroberberine in treatments of Duchenne muscular dystrophy and inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of hematopoietic prostaglandin D2 Synthase (H-PGDS) by an alkaloid extract from Combretum molle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for hPGDS-IN-1 in a Guinea Pig Model of Allergic Rhinitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, characterized by symptoms such as sneezing, nasal congestion, and rhinorrhea. The pathophysiology involves the release of various inflammatory mediators, with prostaglandin D2 (PGD2) being a key player. PGD2 is synthesized by hematopoietic prostaglandin D synthase (hPGDS), making hPGDS a promising therapeutic target for allergic rhinitis. This document provides detailed protocols for evaluating the efficacy of hPGDS-IN-1, a potent hPGDS inhibitor, in a guinea pig model of allergic rhinitis. While specific in-vivo data for this compound in this model is not extensively published, the following protocols are based on established methodologies for other selective hPGDS inhibitors, such as TFC-007 and TAS-204, and can be adapted for the evaluation of this compound.
Signaling Pathway of hPGDS in Allergic Rhinitis
Caption: Signaling pathway of hPGDS in allergic rhinitis and the inhibitory action of this compound.
Experimental Protocols
Ovalbumin-Induced Allergic Rhinitis Guinea Pig Model
This protocol describes the sensitization and antigen challenge of guinea pigs to induce an allergic rhinitis model.[1][2]
Materials:
-
Male Dunkin Hartley guinea pigs (300-400g)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Al(OH)₃) as an adjuvant
-
Sterile saline (0.9% NaCl)
Procedure:
-
Sensitization:
-
On days 1 and 8, sensitize guinea pigs with an intraperitoneal (i.p.) injection of 1 mg OVA and 100 mg Al(OH)₃ suspended in 1 mL of sterile saline.
-
Alternatively, for a more localized sensitization, on days 1 and 7, expose guinea pigs to an aerosol of 2% OVA in saline for 10 minutes. On days 14-16, administer a booster of 1% OVA solution (20 µL/nostril) via intranasal instillation.[3]
-
-
Antigen Challenge:
-
Control Group:
-
A control group of guinea pigs should be sensitized and challenged with sterile saline instead of OVA.
-
Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Preparation of Dosing Solution:
-
Administration:
-
Administer this compound or vehicle orally (p.o.) via gavage.
-
Prophylactic Treatment: Administer the compound 1-2 hours before the antigen challenge.[5]
-
Therapeutic Treatment: For models with a late-phase response, administration can occur after the initial early-phase reaction (e.g., 1.5 hours post-challenge).[5]
-
Assessment of Efficacy
Evaluation of Nasal Symptoms
Procedure:
-
Immediately after the antigen challenge, place the guinea pigs in an observation chamber.
-
Count the number of sneezes and nose-rubbing instances for a period of 30 minutes.[1][3]
Measurement of Nasal Airway Resistance (Nasal Blockage)
Procedure:
-
Nasal blockage can be assessed by measuring the nasal airway resistance. This often requires specialized equipment to measure pressure and flow.
-
Measurements are typically taken before the challenge (baseline) and at various time points after the challenge to assess both early and late-phase responses.[4]
Quantification of PGD2 in Nasal Lavage Fluid (NLF)
Procedure:
-
At a specific time point after the challenge (e.g., 15 minutes for early phase, 6 hours for late phase), anesthetize the guinea pigs.
-
Perform nasal lavage by instilling a known volume of saline into one nostril and collecting the fluid from the other.
-
Centrifuge the collected NLF to remove cellular debris.
-
Measure the concentration of PGD2 in the supernatant using a commercially available ELISA kit.
Analysis of Eosinophil Infiltration in Nasal Lavage Fluid
Procedure:
-
Following the collection of NLF as described above, resuspend the cell pellet.
-
Perform a total and differential cell count using a hemocytometer and specific staining (e.g., Wright-Giemsa stain) to identify and quantify eosinophils.[1]
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the experiments.
Table 1: Effect of this compound on Nasal Symptoms
| Treatment Group | Dose (mg/kg) | Number of Sneezes (mean ± SEM) | Number of Nose Rubs (mean ± SEM) |
| Vehicle Control | - | ||
| This compound | 10 | ||
| This compound | 30 | ||
| Positive Control | - |
Table 2: Effect of this compound on Nasal Blockage and PGD2 Levels
| Treatment Group | Dose (mg/kg) | Nasal Airway Resistance (% increase from baseline, mean ± SEM) | PGD2 in NLF (pg/mL, mean ± SEM) |
| Vehicle Control | - | ||
| This compound | 10 | ||
| This compound | 30 | ||
| Positive Control | - |
Table 3: Effect of this compound on Eosinophil Infiltration
| Treatment Group | Dose (mg/kg) | Total Cells in NLF (x10⁴/mL, mean ± SEM) | Eosinophils in NLF (x10⁴/mL, mean ± SEM) |
| Vehicle Control | - | ||
| This compound | 10 | ||
| This compound | 30 | ||
| Positive Control | - |
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in a guinea pig allergic rhinitis model.
Conclusion
The provided protocols offer a comprehensive framework for the preclinical evaluation of this compound in a well-established guinea pig model of allergic rhinitis. By assessing the impact on nasal symptoms, airway resistance, PGD2 levels, and eosinophil infiltration, researchers can effectively determine the therapeutic potential of this compound for the treatment of allergic rhinitis. Careful dose selection and adherence to the described methodologies are crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for hPGDS-IN-1 Administration in mdx Mice Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duchenne muscular dystrophy (DMD) is a severe, X-linked genetic disorder characterized by progressive muscle degeneration and weakness. The mdx mouse model, which lacks dystrophin, is a crucial tool for preclinical research into potential DMD therapies. A key pathological feature of DMD is chronic inflammation, which exacerbates muscle damage. Hematopoietic prostaglandin D synthase (hPGDS) is a key enzyme in the production of prostaglandin D2 (PGD2), a potent pro-inflammatory mediator. Elevated levels of hPGDS and PGD2 have been observed in the muscles of both DMD patients and mdx mice, suggesting that inhibiting hPGDS could be a viable therapeutic strategy.[1][2] This document provides a detailed overview of the administration of hPGDS inhibitors in mdx mice, summarizing key quantitative data and providing comprehensive experimental protocols.
Data Summary
The following tables summarize the quantitative data from studies investigating the effects of hPGDS inhibitors in mdx mice.
Table 1: Effects of hPGDS Inhibitors on Muscle Function and Biomarkers in mdx Mice
| Inhibitor | Dosage and Administration | Treatment Duration | Mouse Age | Key Findings | Reference |
| PK007 | 10 mg/kg/day, oral gavage | 10 days | 3 weeks | ~2-fold greater hindlimb grip strength; ~50% reduction in serum creatine kinase.[3][4] | [3][4] |
| PK007 | 10 mg/kg/day, oral gavage | 10 days | 3 weeks | 69.05% increase in grip strength; 33.36% decrease in serum PGD2 levels.[5][6] | [5][6] |
| HQL-79 | 30 mg/kg/day, oral | 10 days | 4 weeks | Significantly suppressed PGD2 production and improved muscle strength.[2] | [2] |
| TAS-205 | 0.01% or 0.1% in diet | 4 weeks | 5 to 9 weeks | Dose-dependently suppressed urinary PGD2 metabolite; high dose recovered locomotor activity.[2] | [2] |
Table 2: Histological and Molecular Effects of hPGDS Inhibitors in mdx Mice
| Inhibitor | Dosage and Administration | Treatment Duration | Mouse Age | Histological/Molecular Outcomes | Reference |
| PK007 | 10 mg/kg/day, oral gavage | 10 days | 3 weeks | ~20% decrease in regenerating muscle fibers in tibialis anterior (TA) and gastrocnemius (GA) muscles; reduced fibrosis in TA muscle.[3][4] | [3][4] |
| PK007 | 10 mg/kg/day, oral gavage | 10 days | 3 weeks | Reduced myonecrotic area in GA (49.75%), TA (73.87%), EDL (60.31%), diaphragm (48.02%), and tongue (37.93%); decreased macrophage cell area in GA (55.56%) and EDL (47.83%).[5][6] | [5][6] |
| HQL-79 | 30 mg/kg/day, oral | 10 days | 4 weeks | Significantly decreased necrotic muscle volume; significantly lower mRNA levels of CD11b and TGF-β1.[2][7] | [2][7] |
| TAS-205 | 0.1% in diet | 4 weeks | 5 to 9 weeks | Significantly reduced necrotic muscle fibers in the diaphragm.[2] | [2] |
Experimental Protocols
Animal Models
-
Strain: C57BL/10ScSn-mdx (mdx) mice are the standard model.[8] Age-matched C57BL/10ScSn mice should be used as wild-type controls.
-
Age: For studying the acute phase of the disease, treatment is typically initiated in 3-week-old mice.[8][9]
-
Sex: Male mice are most commonly used to model the X-linked inheritance of DMD.
-
Housing: Mice should be housed in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water. Standardized housing conditions are crucial to minimize biological variation.[8]
Preparation and Administration of hPGDS Inhibitors
This protocol is based on the administration of PK007.[9][10]
Materials:
-
hPGDS inhibitor (e.g., PK007)
-
Vehicle solution:
-
0.5% (w/v) Methylcellulose
-
0.1% (v/v) Tween 80
-
MilliQ water
-
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 ml)
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Conical tubes (15 ml)
Procedure:
-
Vehicle Preparation:
-
In a conical tube, weigh the appropriate amount of methylcellulose.
-
Add the required volume of MilliQ water.
-
Add the corresponding volume of Tween 80.
-
Stir the solution on a magnetic stirrer until the methylcellulose is fully dissolved. This may take several hours.
-
-
hPGDS Inhibitor Solution Preparation (for a 10 mg/kg dose):
-
Calculate the total amount of inhibitor needed based on the number of mice and their average weight.
-
Weigh the calculated amount of the hPGDS inhibitor.
-
Suspend the inhibitor in the prepared vehicle solution to achieve the desired final concentration (e.g., 1 mg/ml for a 10 ml/kg dosing volume).
-
Vortex and sonicate the suspension to ensure homogeneity. Prepare fresh daily.
-
-
Administration:
-
Weigh each mouse daily before administration to accurately calculate the required dose.
-
Gently restrain the mouse.
-
Administer the prepared inhibitor solution or vehicle control via oral gavage. The volume is typically 10 ml/kg of body weight.
-
Perform the administration at the same time each day to maintain consistent pharmacokinetics.[11]
-
Monitor the mice for any adverse reactions following administration.[10]
-
Grip Strength Test
This non-invasive test measures muscle force in vivo.[4]
Apparatus:
-
Grip strength meter with a horizontal metal bar or grid attachment.
Procedure:
-
Acclimatize the mice to the testing room for at least 30 minutes.
-
Hold the mouse by the tail and allow it to grasp the metal bar or grid with its forelimbs.
-
Gently pull the mouse horizontally away from the meter with a steady motion until its grip is broken.
-
The peak force is recorded by the meter.
-
Perform five consecutive measurements with a short rest period in between.
-
The average of the three highest values is typically used for analysis.[1]
-
Normalize the grip strength to the body weight of the mouse (Force/Body Weight).
Serum Creatine Kinase (CK) Assay
Elevated serum CK is a biomarker for muscle damage.[9]
Materials:
-
Micro-hematocrit tubes
-
Centrifuge
-
Creatine Kinase Assay Kit (commercially available)
-
Spectrophotometer
Procedure:
-
Blood Collection:
-
CK Assay:
-
Follow the manufacturer's instructions for the specific creatine kinase assay kit being used.[13]
-
Typically, this involves mixing the serum sample with a reagent that initiates an enzymatic reaction, leading to a colorimetric or fluorometric change.
-
Measure the absorbance or fluorescence using a spectrophotometer.[13]
-
Calculate the CK activity based on a standard curve, expressed as units per liter (U/L).
-
Histological Analysis of Muscle Tissue
Materials:
-
Optimal Cutting Temperature (OCT) compound
-
Isopentane cooled in liquid nitrogen
-
Cryostat
-
Microscope slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Microscope with a digital camera
Procedure:
-
Tissue Collection and Freezing:
-
At the end of the treatment period, euthanize the mice.
-
Dissect the muscles of interest (e.g., tibialis anterior, gastrocnemius, diaphragm).
-
Embed the muscles in OCT compound in a cryomold.
-
Freeze the embedded muscles in isopentane pre-chilled in liquid nitrogen.
-
Store the frozen blocks at -80°C.
-
-
Cryosectioning:
-
Equilibrate the frozen tissue block to the cryostat temperature (-20°C to -25°C).
-
Cut transverse sections of the muscle at a thickness of 8-10 µm.
-
Mount the sections onto microscope slides.
-
-
H&E Staining:
-
Air dry the sections for 30-60 minutes.
-
Stain with hematoxylin to visualize cell nuclei (blue/purple).
-
Counterstain with eosin to visualize the cytoplasm and extracellular matrix (pink/red).
-
Dehydrate the sections through a series of alcohol and xylene washes.
-
Coverslip the slides with mounting medium.
-
-
Image Analysis:
-
Capture images of the stained muscle sections using a microscope.
-
Quantify histopathological features such as:
-
Necrotic fibers: Characterized by pale, swollen, and fragmented sarcoplasm with inflammatory cell infiltration.[8]
-
Regenerating fibers: Small-caliber fibers with central nuclei and basophilic cytoplasm.[8]
-
Centrally nucleated fibers: An indicator of muscle regeneration.
-
Fibrosis: An increase in connective tissue, which can be further visualized with specific stains like Masson's trichrome.
-
-
Visualizations
Signaling Pathway of hPGDS in DMD
References
- 1. Assessing Functional Performance in the Mdx Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Prostaglandin D Synthase Suppresses Muscular Necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRECLINICAL DRUG TRIALS IN THE mdx MOUSE: ASSESSMENT OF RELIABLE AND SENSITIVE OUTCOME MEASURES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. treat-nmd.org [treat-nmd.org]
- 5. Video: Assessing Functional Performance in the Mdx Mouse Model [jove.com]
- 6. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 7. Endpoint measures in the mdx mouse relevant for muscular dystrophy pre-clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Towards developing standard operating procedures for pre-clinical testing in the mdx mouse model of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hematopoietic Prostaglandin D Synthase Inhibitor PK007 Decreases Muscle Necrosis in DMD mdx Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pharmacology and macrophage modulation of HPGDS inhibitor PK007 demonstrate reduced disease severity in DMD-affected muscles of the mdx mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. treat-nmd.org [treat-nmd.org]
- 13. mmpc.org [mmpc.org]
Application Notes and Protocols: hPGDS-IN-1 Treatment in MEG-01 Cell Line
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing hPGDS-IN-1, a potent and selective inhibitor of hematopoietic prostaglandin D synthase (hPGDS), in experiments involving the human megakaryoblastic leukemia cell line, MEG-01. This document includes detailed protocols for cell culture, inhibitor treatment, and relevant biological assays, along with a summary of known quantitative data and visualizations of key pathways and workflows.
Introduction
hPGDS is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a lipid mediator involved in various physiological and pathological processes, including inflammation and allergic reactions. The MEG-01 cell line, derived from a patient with megakaryoblastic leukemia, serves as a valuable in vitro model for studying megakaryocyte differentiation and platelet formation.[1] Inhibition of hPGDS by this compound in MEG-01 cells allows for the investigation of the role of the PGD2 pathway in these processes.
This compound: Chemical Properties
This compound is a selective inhibitor of hematopoietic prostaglandin D synthase.[2][3]
| Property | Value | Reference |
| Chemical Formula | C22H20N6O3 | [4] |
| Molecular Weight | 416.43 g/mol | [5] |
| CAS Number | 1234708-04-3 | [4] |
| Enzymatic IC50 (hPGDS) | 0.6 nM - 12 nM | [3][5] |
| Cellular IC50 (hPGDS) | 32 nM | [3] |
Quantitative Data Summary
The primary reported effect of this compound treatment in the MEG-01 cell line is the inhibition of PGD2 production.
| Cell Line | Treatment | Parameter | Value | Reference |
| MEG-01 | hPGDS inhibitor 1 | EC50 | 0.035 µM (35 nM) | [3][6] |
| Description | Inhibition of hPGDS in human MEG-01 cells assessed as a reduction in PGD2 production. |
Experimental Protocols
MEG-01 Cell Culture
MEG-01 cells exhibit both suspension and adherent characteristics.[1][7]
Materials:
-
MEG-01 cell line (ATCC® CRL-2021™)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (P/S)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Cell scraper
Protocol:
-
Complete Growth Medium: Prepare RPMI-1640 supplemented with 10% FBS and 1% P/S.
-
Cell Maintenance: Culture MEG-01 cells at 37°C in a humidified incubator with 5% CO2. Maintain cell density between 3 x 10^5 and 1 x 10^6 cells/mL.[7][8]
-
Passaging:
-
For semi-adherent cultures, gently dislodge adherent cells using a cell scraper.
-
Collect the entire cell suspension and centrifuge at approximately 250 x g for 3-5 minutes.[7]
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Seed new culture flasks at a density of 3 x 10^5 cells/mL.[7]
-
Alternatively, for suspension cells, perform a partial media change when cell density is below 8 x 10^5 cells/mL.[7]
-
-
Cryopreservation: Resuspend cells in a freezing medium composed of 90% FBS and 10% DMSO and store in liquid nitrogen.
This compound Stock Solution Preparation and Treatment
Note: Solutions of this compound are reported to be unstable. It is recommended to prepare fresh solutions for each experiment.[5]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Working Solutions: On the day of the experiment, dilute the stock solution in complete growth medium to the desired final concentrations. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid solvent-induced toxicity.
-
Cell Treatment:
-
Seed MEG-01 cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).
-
Allow cells to adhere and stabilize for 24 hours.
-
Remove the existing medium and add fresh medium containing the desired concentrations of this compound or a vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for the desired treatment duration.
-
PGD2 Production Inhibition Assay (Enzyme Immunoassay - EIA)
This protocol is based on the reported use of this compound in MEG-01 cells to measure the reduction in PGD2 production.[3][6]
Materials:
-
MEG-01 cells
-
This compound
-
Ionomycin
-
PGD2 EIA Kit
Protocol:
-
Cell Seeding: Seed MEG-01 cells in a suitable culture plate and allow them to grow to the desired confluency.
-
Inhibitor Incubation: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 30 minutes).[6]
-
Stimulation: Stimulate the cells with a calcium ionophore, such as ionomycin (e.g., 5 µM), for a specific duration (e.g., 30 minutes) to induce PGD2 production.[6]
-
Supernatant Collection: Collect the cell culture supernatant.
-
PGD2 Measurement: Quantify the concentration of PGD2 in the supernatant using a PGD2-specific EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of PGD2 production for each concentration of this compound compared to the vehicle-treated, stimulated control. Determine the EC50 value from the dose-response curve.
Cell Viability Assay (General Protocol)
To assess the cytotoxic effects of this compound on MEG-01 cells, a standard cell viability assay such as MTT or CCK-8 can be performed.
Materials:
-
MEG-01 cells
-
This compound
-
96-well plates
-
MTT or CCK-8 reagent
-
Plate reader
Protocol:
-
Cell Seeding: Seed MEG-01 cells in a 96-well plate at a density of approximately 1-2 x 10^4 cells/well.
-
Treatment: After 24 hours, treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubation: Incubate for 24, 48, and 72 hours.
-
Assay: Add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Express the results as a percentage of viable cells compared to the vehicle-treated control.
Apoptosis Assay by Flow Cytometry (General Protocol)
To determine if this compound induces apoptosis in MEG-01 cells, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method.
Materials:
-
MEG-01 cells
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treatment: Treat MEG-01 cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and suspension cells.
-
Staining: Wash the cells with PBS and then resuspend them in the binding buffer provided in the kit. Add Annexin V-FITC and PI and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
Signaling Pathway
hPGDS is an enzyme in the arachidonic acid cascade that leads to the production of PGD2. PGD2 can then signal through its receptors, DP1 and DP2 (also known as CRTH2), to elicit various cellular responses. Inhibition of hPGDS by this compound blocks the synthesis of PGD2, thereby preventing downstream signaling. PGD2 has been shown to have complex, sometimes opposing, effects on cell proliferation and apoptosis in different cancer cell lines.[9]
Disclaimer
This document is intended for research use only. The provided protocols are general guidelines and may require optimization for specific experimental conditions. It is the responsibility of the end-user to ensure proper safety precautions are taken when handling all chemical and biological materials.
References
- 1. MEG-01 Cells [cytion.com]
- 2. HPGDS-inhibitor-1 Datasheet DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound 97.00% | CAS: 1234708-04-3 | AChemBlock [achemblock.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cell Culture Academy [procellsystem.com]
- 8. High-Throughput Production of Platelet-Like Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in PGD2/PTGDR2 signaling pathway in tumors: A review - PMC [pmc.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
An Application Note on the Preparation of hPGDS-IN-1 Stock Solutions in DMSO
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of this compound, a potent inhibitor of hematopoietic prostaglandin D synthase (hPGDS). hPGDS is a key enzyme in the biosynthesis of prostaglandin D2 (PGD₂), a critical mediator in allergic and inflammatory responses.[1][2] Accurate preparation of this compound stock solutions is crucial for ensuring reproducible and reliable results in in-vitro and in-vivo experimental models. This guide outlines the necessary materials, a step-by-step procedure for solubilization in dimethyl sulfoxide (DMSO), and best practices for storage to maintain compound integrity.
Physicochemical and Potency Data
This compound (also known as Compound 2) is a selective inhibitor of hPGDS.[3] Its relevant properties are summarized in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₀N₆O₃ | [3] |
| Molecular Weight | 416.43 g/mol | [3] |
| CAS Number | 1234708-04-3 | [3] |
| IC₅₀ (hPGDS) | 12 nM (Fluorescence Polarization or EIA Assay) | [3][4] |
| Appearance | White to off-white solid | [3] |
| Solubility in DMSO | ~16.67 mg/mL (approx. 40 mM) | [3] |
Experimental Protocol: Stock Solution Preparation
This protocol details the preparation of a 10 mM stock solution of this compound in DMSO. Adjust calculations accordingly for different desired concentrations.
Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or heat block
-
(Optional) Sonicator
Safety Precautions
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.
-
Note on DMSO: DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care. The use of hygroscopic (water-absorbed) DMSO can negatively impact the solubility of the product; always use newly opened, anhydrous-grade DMSO.[3][5]
Step-by-Step Procedure
-
Equilibrate Reagents: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of this compound powder. For a 1 mL of 10 mM stock solution, weigh 4.16 mg of the compound.
-
Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L * 0.01 mol/L * 416.43 g/mol = 0.00416 g = 4.16 mg
-
-
Solubilization:
-
Add the calculated volume of DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes.
-
-
Assisted Dissolution (If Necessary):
-
Complete dissolution may require additional steps. It has been noted that warming is effective for this compound.[3]
-
Warming: Gently warm the solution in a water bath or heat block set to 60°C. Vortex intermittently until the solid is fully dissolved.[3]
-
Sonication: Alternatively, sonicate the vial in a water bath sonicator for 5-10 minute intervals until the solution is clear.
-
-
Final Check and Aliquoting:
-
Once fully dissolved, visually inspect the solution to ensure there are no visible particulates.
-
To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Storage and Stability
Proper storage is critical to maintaining the activity of the this compound inhibitor.
| Form | Storage Temperature | Shelf Life | Notes |
| Powder | -20°C | 3 Years | [3] |
| Stock Solution in DMSO | -80°C | 2 Years | [3][5] |
| Stock Solution in DMSO | -20°C | 1 Year | [3][5] |
-
Important Note: Some suppliers indicate that solutions are unstable and should be prepared fresh before use.[4] For maximum efficacy and reproducibility, especially in sensitive assays, preparing fresh solutions is the recommended best practice. If storing, use the guidelines above and validate the compound's activity over time.
hPGDS Signaling Pathway and Inhibition
hPGDS is a cytosolic enzyme that catalyzes the isomerization of prostaglandin H₂ (PGH₂) to PGD₂, a key step in the arachidonic acid cascade.[2][6] PGD₂ then exerts its biological effects by binding to G-protein coupled receptors, primarily the DP1 receptor and the CRTH2 (DP2) receptor, which are found on various immune cells, including mast cells, basophils, and Th2 lymphocytes.[1][2] This signaling axis is a major driver of type 2 inflammation, characteristic of allergic diseases. This compound specifically inhibits the catalytic activity of hPGDS, thereby blocking the production of PGD₂ and downstream inflammatory events.
Caption: The hPGDS signaling pathway and its inhibition by this compound.
References
- 1. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying hPGDS-IN-1 in Lung Adenocarcinoma Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hematopoietic prostaglandin D synthase (hPGDS) is a key enzyme in the arachidonic acid metabolic pathway, catalyzing the isomerization of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2).[1] The role of hPGDS and its product PGD2 in lung adenocarcinoma (LUAD) is multifaceted. While some studies suggest a tumor-suppressive role for the PGD2 signaling axis, others indicate that downregulation of hPGDS can promote cancer cell migration and invasion.[1][2] PGD2 has been identified as a mast cell-derived anti-angiogenic factor in lung carcinoma.[1] Conversely, knockdown of hPGDS in the A549 lung adenocarcinoma cell line has been shown to enhance cell migration and promote lipid synthesis.[1]
These application notes provide a comprehensive methodological framework for investigating the effects of hPGDS-IN-1 , a potent and selective inhibitor of hPGDS, on lung adenocarcinoma cell lines. This compound exhibits high potency with an IC50 of 0.6 nM in enzymatic assays and 32 nM in cellular assays, and it does not show cross-reactivity with L-PGDS, mPGES, COX-1, COX-2, or 5-LOX.[3][4]
Key Signaling Pathways
The primary pathway of interest is the arachidonic acid metabolism cascade, leading to the production of various prostaglandins. Inhibition of hPGDS with this compound is expected to specifically block the synthesis of PGD2. Downstream effects may be mediated through the PGD2 receptor (PTGDR) and potentially intersect with other pathways, such as the peroxisome proliferator-activated receptor (PPAR) signaling pathway, which has been implicated in lung cancer.[1][2][5]
Experimental Protocols
Cell Lines and Culture
-
Cell Lines: A549 (human lung adenocarcinoma), NCI-H1299 (human non-small cell lung cancer), or other relevant lung adenocarcinoma cell lines.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Preparation of this compound
This compound should be dissolved in a suitable solvent, such as DMSO, to prepare a stock solution (e.g., 10 mM).[6] Aliquots of the stock solution can be stored at -20°C or -80°C.[3] For cell-based assays, the stock solution should be diluted in culture medium to the desired final concentrations. A vehicle control (DMSO) should be included in all experiments.
Experimental Workflow
Detailed Methodologies
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) and a vehicle control (DMSO) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells in a 6-well plate and treat with this compound as described for the viability assay.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Cell Migration Assay (Transwell Assay)
This assay assesses the migratory capacity of cancer cells.
Protocol:
-
Seed 5 x 10⁴ to 1 x 10⁵ cells in serum-free medium in the upper chamber of a Transwell insert (8 µm pore size).
-
Add medium containing 10% FBS as a chemoattractant to the lower chamber.
-
Add different concentrations of this compound to both the upper and lower chambers.
-
Incubate for 12-24 hours at 37°C.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
PGD2 Quantification (ELISA)
This assay measures the concentration of PGD2 in the cell culture supernatant to confirm the inhibitory effect of this compound.
Protocol:
-
Culture cells to 70-80% confluency in a 6-well plate.
-
Replace the medium with serum-free medium and treat with this compound for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Quantify the PGD2 concentration using a commercial PGD2 ELISA kit according to the manufacturer's instructions.
Western Blot Analysis
This technique is used to detect changes in the expression of key proteins involved in migration, apoptosis, and lipid metabolism.
Protocol:
-
Treat cells with this compound as desired, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Suggested primary antibodies include those against:
-
hPGDS
-
E-cadherin
-
N-cadherin
-
TWIST1
-
Cleaved Caspase-3
-
Bax
-
Bcl-2
-
β-actin (as a loading control)
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Lung Adenocarcinoma Cell Viability (% of Control)
| Concentration (nM) | 24 hours | 48 hours | 72 hours |
| Vehicle (DMSO) | 100 ± x.x | 100 ± x.x | 100 ± x.x |
| 10 | ... | ... | ... |
| 50 | ... | ... | ... |
| 100 | ... | ... | ... |
| 500 | ... | ... | ... |
Data presented as Mean ± SD from at least three independent experiments.
Table 2: Effect of this compound on Cell Migration and PGD2 Production
| Concentration (nM) | Migrated Cells (per field) | PGD2 Concentration (pg/mL) |
| Vehicle (DMSO) | ... | ... |
| 10 | ... | ... |
| 50 | ... | ... |
| 100 | ... | ... |
| 500 | ... | ... |
Data presented as Mean ± SD from at least three independent experiments.
Conclusion
These protocols provide a robust framework for elucidating the role of hPGDS and the effects of its specific inhibitor, this compound, in lung adenocarcinoma cell lines. The results from these experiments will contribute to a better understanding of the therapeutic potential of targeting the PGD2 pathway in lung cancer.
References
- 1. HPGDS is a novel prognostic marker associated with lipid metabolism and aggressiveness in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological and prognostic insights into the prostaglandin D2 signaling axis in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. Anticancer actions of PPARγ ligands: Current state and future perspectives in human lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPGDS-inhibitor-1 - LKT Labs [lktlabs.com]
Application Notes and Protocols: The Use of hPGDS-IN-1 in Zebrafish Spinal Cord Neuron Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of hPGDS-IN-1, a selective inhibitor of hematopoietic prostaglandin D synthase (hPGDS), in the context of zebrafish spinal cord neuron research. The zebrafish model system, with its genetic tractability and optical transparency, offers a powerful in vivo platform for studying neurogenesis and the effects of small molecules on neural development.
Introduction
Prostaglandins are lipid signaling molecules that play crucial roles in a variety of physiological processes, including inflammation and development. Prostaglandin D2 (PGD2) has been identified as a key regulator of neurogenesis in the developing spinal cord. The enzyme hPGDS is responsible for the synthesis of PGD2. Inhibition of hPGDS, therefore, provides a valuable tool for investigating the role of the PGD2 signaling pathway in neuronal development and for identifying potential therapeutic targets for neurological disorders.
Recent research in zebrafish has demonstrated that the inhibition of PGD2 synthesis through hPGDS inhibitors, such as this compound and AT-56, leads to a significant reduction in the number of specific neuronal populations in the spinal cord, highlighting the critical role of this pathway in neurogenesis.[1][2]
Data Presentation
The following tables summarize the quantitative data from key experiments investigating the effects of hPGDS inhibitors on the development of serotonergic neurons in the ventral spinal cord of zebrafish larvae.
Table 1: Effect of this compound on Serotonergic Neuron Number
| Treatment | Concentration | Mean Serotonergic Neurons (± SEM) | Sample Size (n) | p-value |
| DMSO (Control) | - | 6.660 ± 0.359 | 47 | <0.0001 |
| This compound | 10 µM | 4.132 ± 0.366 | 53 | <0.0001 |
Data from Rodriguez-Crespo et al. demonstrates a significant reduction in the number of serotonergic neurons upon treatment with 10 µM this compound compared to a DMSO control.[1][2]
Table 2: Effect of AT-56 on Serotonergic Neuron Number
| Treatment | Concentration | Mean Serotonergic Neurons (± SEM) | Sample Size (n) | p-value |
| DMSO (Control) | - | 9.696 ± 0.343 | 46 | 0.0045 |
| AT-56 | 10 µM | 8.179 ± 0.392 | 39 | 0.0045 |
AT-56, another hPGDS inhibitor, also shows a significant, albeit less potent, reduction in the number of serotonergic neurons at the same concentration.[1][2]
Signaling Pathway
The proposed signaling pathway for PGD2-mediated neurogenesis in the zebrafish spinal cord involves the production of PGD2, which then acts to increase intracellular cyclic AMP (cAMP) levels, promoting the mitotic activity of progenitor cells.
Caption: PGD2 signaling pathway in zebrafish spinal cord neurogenesis.
Experimental Protocols
Protocol 1: Administration of this compound to Zebrafish Embryos
This protocol is a generalized procedure based on standard practices for small molecule screening in zebrafish embryos.
Materials:
-
This compound (and/or AT-56)
-
Dimethyl sulfoxide (DMSO)
-
Zebrafish embryos (e.g., wild-type AB strain)
-
E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4, buffered to pH 7.2-7.4)
-
Multi-well plates (e.g., 24-well or 96-well)
-
Incubator at 28.5°C
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Store the stock solution at -20°C.
-
-
Zebrafish Embryo Collection and Staging:
-
Collect freshly fertilized zebrafish embryos.
-
Raise embryos in E3 medium at 28.5°C to the desired developmental stage for treatment initiation (e.g., 24 hours post-fertilization, hpf).
-
-
Drug Treatment:
-
Prepare a working solution of this compound by diluting the 10 mM stock solution in E3 medium to the final desired concentration (e.g., 10 µM). The final DMSO concentration should not exceed 0.1% to avoid toxicity.
-
Prepare a control solution of E3 medium with the same final concentration of DMSO.
-
Dechorionate embryos manually using fine forceps prior to treatment to ensure consistent drug uptake.
-
Transfer a defined number of embryos (e.g., 10-15) into each well of a multi-well plate containing the treatment or control solution.
-
Incubate the embryos at 28.5°C for the desired duration (e.g., from 24 hpf to 4 days post-fertilization, dpf).
-
Replenish the treatment and control solutions daily to maintain drug concentration and water quality.
-
Protocol 2: Whole-Mount Immunofluorescence for Serotonergic Neurons
This protocol is adapted from standard zebrafish immunofluorescence procedures.
Materials:
-
4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS)
-
PBS with 0.1% Tween-20 (PBST)
-
Blocking solution (e.g., PBST with 5% goat serum and 1% BSA)
-
Primary antibody: Rabbit anti-Serotonin (5-HT) antibody.
-
Secondary antibody: Goat anti-Rabbit IgG conjugated to a fluorescent probe (e.g., Alexa Fluor 594).
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.
-
Glycerol or other mounting medium.
-
Microscope slides and coverslips.
Procedure:
-
Fixation:
-
At the desired developmental stage (e.g., 4 dpf), euthanize zebrafish larvae in an overdose of tricaine methanesulfonate (MS-222).
-
Fix the larvae in 4% PFA in PBS overnight at 4°C.
-
-
Permeabilization and Blocking:
-
Wash the fixed larvae three times for 10 minutes each in PBST.
-
Permeabilize the larvae by incubating in PBST with 1% Triton X-100 for 30 minutes at room temperature.
-
Wash three times for 10 minutes each in PBST.
-
Incubate in blocking solution for at least 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the larvae in the primary antibody (anti-5-HT) diluted in blocking solution overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.
-
The following day, wash the larvae extensively in PBST (e.g., 5-6 times for 30 minutes each).
-
Incubate in the fluorescently-labeled secondary antibody diluted in blocking solution for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Wash extensively in PBST as in the previous step, protected from light.
-
-
Counterstaining and Mounting:
-
If desired, incubate in DAPI solution for 10-15 minutes to stain nuclei.
-
Wash briefly in PBST.
-
Gradually transfer the larvae into glycerol for mounting (e.g., 25%, 50%, 75% glycerol in PBS).
-
Mount the larvae on a microscope slide in a drop of mounting medium and cover with a coverslip.
-
-
Imaging and Analysis:
-
Image the spinal cord region using a confocal or fluorescence microscope.
-
Quantify the number of 5-HT positive neurons in a defined region of the ventral spinal cord.
-
Experimental Workflow
The following diagram illustrates the general workflow for studying the effects of this compound on zebrafish spinal cord neurogenesis.
Caption: Experimental workflow for this compound studies.
Conclusion
The use of this compound in zebrafish has been instrumental in elucidating the role of the PGD2 signaling pathway in spinal cord neurogenesis. The detailed protocols and data presented here provide a valuable resource for researchers and drug development professionals interested in further exploring this pathway for potential therapeutic interventions in neurological and developmental disorders. The zebrafish model continues to be a powerful tool for in vivo screening and mechanistic studies of small molecule inhibitors.
References
- 1. An in vivo drug screen in zebrafish reveals that cyclooxygenase 2‐derived prostaglandin D2 promotes spinal cord neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An in vivo drug screen in zebrafish reveals that cyclooxygenase 2-derived prostaglandin D2 promotes spinal cord neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
hPGDS-IN-1 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hematopoietic prostaglandin D synthase inhibitor, hPGDS-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of hematopoietic prostaglandin D synthase (hPGDS).[1] hPGDS is an enzyme that catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2).[2][3][4][5] PGD2 is a lipid mediator involved in various physiological and pathological processes, including allergic and inflammatory responses.[2][6] By inhibiting hPGDS, this compound blocks the production of PGD2, thereby reducing its downstream effects.
Q2: What are the key differences between this compound and HPGDS inhibitor 1?
A2: It is crucial to distinguish between "this compound" and "HPGDS inhibitor 1" as they are different compounds with distinct properties.
| Feature | This compound | HPGDS inhibitor 1 |
| CAS Number | 1234708-04-3[1] | 1033836-12-2 |
| Molecular Weight | 416.43 g/mol [1] | 381.37 g/mol |
| IC₅₀ | 12 nM[1] | 0.6 nM (enzyme assay), 32 nM (cellular assay)[7] |
| Solubility in DMSO | 16.67 mg/mL (40.03 mM)[1] | 50 mg/mL (131.11 mM)[8] |
Q3: How should I store this compound?
A3: this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent, the stock solution is stable for up to 2 years at -80°C or 1 year at -20°C.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide: Solubility Issues
Issue 1: this compound powder is not dissolving in DMSO.
Possible Cause:
-
Insufficient solvent volume.
-
Use of DMSO that has absorbed water (hygroscopic).
-
Inadequate mixing.
Solution:
-
Verify Concentration: Ensure you are using the correct volume of DMSO to achieve a concentration at or below 16.67 mg/mL (40.03 mM).[1]
-
Use Fresh DMSO: Use a new, unopened bottle of anhydrous, high-purity DMSO. Hygroscopic DMSO can significantly reduce the solubility of the compound.[1]
-
Apply Heat and Sonication: Gently warm the solution to 60°C and use an ultrasonic bath to aid dissolution.[1]
-
Proper Mixing: Vortex the solution thoroughly.
Issue 2: this compound precipitates when I dilute the DMSO stock solution in my aqueous cell culture medium.
Possible Cause:
-
The final concentration of the inhibitor in the medium exceeds its aqueous solubility.
-
The final concentration of DMSO is too low to keep the inhibitor in solution.
-
Rapid dilution is causing the compound to crash out of solution.
Solution:
-
Check Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[9] Ensure the final DMSO concentration in your cell culture medium is within a safe and effective range for both your cells and the solubility of this compound.
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise dilution of your DMSO stock. First, dilute the stock in a smaller volume of serum-free media, mix well, and then add this intermediate dilution to your final volume of complete media.
-
Pre-warm Media: Pre-warming the cell culture media to 37°C before adding the inhibitor solution can sometimes help maintain solubility.
-
Vortex During Dilution: Gently vortex the media while adding the inhibitor stock solution to ensure rapid and even distribution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (MW: 416.43 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
-
Water bath or heat block set to 60°C
Procedure:
-
Calculate the required mass of this compound. For 1 mL of a 10 mM stock solution, you will need 4.16 mg of the compound.
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of fresh, anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes.
-
If solubility is still an issue, warm the solution to 60°C for 5-10 minutes, followed by vortexing.[1]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.[1]
Protocol 2: Diluting this compound for a Cell-Based Assay
Objective: To treat cells in a 6-well plate with a final concentration of 10 µM this compound in a total volume of 2 mL per well, keeping the final DMSO concentration at 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare an Intermediate Dilution:
-
In a sterile microcentrifuge tube, add 98 µL of pre-warmed cell culture medium.
-
Add 2 µL of the 10 mM this compound stock solution to the medium.
-
Gently pipette up and down to mix. This creates a 200 µM intermediate solution in 2% DMSO.
-
-
Prepare the Final Working Solution:
-
For each well, you will need 2 mL of the final working solution.
-
In a new sterile tube, add 1980 µL of pre-warmed cell culture medium.
-
Add 20 µL of the 200 µM intermediate solution.
-
Gently mix by pipetting. This results in a final concentration of 2 µM this compound with 0.02% DMSO. Correction during thought process: The original objective was 10µM. Let's recalculate.
-
Corrected Procedure for 10 µM Final Concentration:
-
Direct Dilution (for a final DMSO concentration of 0.1%):
-
The stock solution is 10 mM, and the desired final concentration is 10 µM, which is a 1:1000 dilution.
-
To achieve a final DMSO concentration of 0.1%, the volume of the DMSO stock added should be 0.1% of the total volume.
-
For a 2 mL final volume, this would be 2 µL of the DMSO stock.
-
Therefore, add 2 µL of the 10 mM this compound stock solution directly to 1998 µL of pre-warmed cell culture medium in the well.
-
Mix immediately by gently swirling the plate.
-
-
Serial Dilution (Recommended to avoid precipitation):
-
Step 1: Intermediate Dilution (1:100): Add 2 µL of 10 mM this compound stock to 198 µL of pre-warmed media. This gives a 100 µM solution in 1% DMSO.
-
Step 2: Final Dilution (1:10): Add 200 µL of the 100 µM intermediate solution to 1800 µL of pre-warmed media in the well. This results in a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%.
-
Visualizations
hPGDS Signaling Pathway
Caption: The hPGDS signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cell-Based Assays
Caption: A general experimental workflow for using this compound in cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. sinobiological.com [sinobiological.com]
- 5. PGDS - Wikipedia [en.wikipedia.org]
- 6. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. universalbiologicals.com [universalbiologicals.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. lifetein.com [lifetein.com]
preventing hPGDS-IN-1 precipitation in cell culture media
Welcome to the technical support center for hPGDS-IN-1. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this compound in their cell culture experiments and prevent precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of hematopoietic prostaglandin D synthase (hPGDS). hPGDS is an enzyme that catalyzes the conversion of PGH2 to prostaglandin D2 (PGD2), a key mediator in inflammatory and allergic responses. By inhibiting hPGDS, this compound reduces the production of PGD2, making it a valuable tool for studying inflammatory pathways and for potential therapeutic development.[1]
Q2: I observed precipitation after adding this compound to my cell culture medium. What is the likely cause?
A2: Precipitation of this compound in aqueous-based cell culture media is a common issue and is primarily due to its low aqueous solubility. Like many small molecule inhibitors, this compound is hydrophobic. While it is soluble in organic solvents like dimethyl sulfoxide (DMSO), adding a concentrated DMSO stock solution directly to the cell culture medium can cause the compound to crash out of solution as the DMSO is diluted.[2]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). A similar compound, HPGDS inhibitor 1, is soluble in DMSO at a concentration of up to 55 mg/mL (144.22 mM).[3] It is crucial to prepare a high-concentration stock solution to minimize the final volume of DMSO added to your cell culture.
Q4: What is the maximum final concentration of DMSO that is safe for most cell lines?
A4: As a general rule, the final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects. However, the tolerance to DMSO can vary significantly between different cell lines. It is recommended to perform a DMSO toxicity curve for your specific cell line to determine the maximum tolerated concentration.
Q5: The datasheet for this compound mentions that its solutions are unstable. What precautions should I take?
A5: The instability of this compound solutions means that they should be prepared fresh for each experiment.[4] Avoid storing diluted solutions of the inhibitor. If you have a concentrated stock solution in DMSO, it should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and a closely related inhibitor.
| Property | This compound | HPGDS inhibitor 1 |
| IC50 | 12 nM[1][4] | 0.6 nM (enzyme assay), 32 nM (cellular assay)[5] |
| Molecular Weight | 416.43 g/mol [4] | 381.37 g/mol [3] |
| Solubility in DMSO | Data not specified | 55 mg/mL (144.22 mM)[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight = 416.43 g/mol ).
-
Carefully weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound into Cell Culture Medium
This protocol provides a step-by-step guide to minimize precipitation when diluting the this compound stock solution into your cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your experiment.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium. It is recommended to perform a multi-step dilution. For example, to achieve a 10 µM final concentration from a 10 mM stock: a. Pipette a volume of pre-warmed medium into a sterile tube. b. Add a small volume of the 10 mM stock solution to the medium while gently vortexing or flicking the tube to ensure rapid mixing. This intermediate dilution helps to prevent localized high concentrations of the inhibitor that can lead to precipitation. c. Add the desired volume of this intermediate dilution to your cell culture plate.
-
Visually inspect the medium for any signs of precipitation after adding the inhibitor.
Visual Troubleshooting Guides
Signaling Pathway of hPGDS
Caption: Simplified signaling pathway showing the role of hPGDS and the inhibitory action of this compound.
Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow to troubleshoot and resolve issues of this compound precipitation in cell culture.
References
Technical Support Center: Optimizing hPGDS-IN-1 Dosage for In Vivo Studies
Welcome to the technical support center for hPGDS-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo dosage of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of hematopoietic prostaglandin D synthase (hPGDS). hPGDS is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a critical mediator in allergic and inflammatory responses. By inhibiting hPGDS, this compound effectively reduces the production of PGD2, thereby mitigating inflammatory cascades.
Q2: What is a recommended starting dose for in vivo studies with this compound?
A2: Based on studies with a closely related and structurally similar compound, "HPGDS inhibitor 1 (compound 8)," a starting dose of 1-10 mg/kg administered orally is recommended for rodent studies.[1] The optimal dose will depend on the specific animal model, disease state, and desired level of target engagement. It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q3: How should I prepare this compound for in vivo administration?
A3: A commonly used vehicle for oral administration of this compound and similar compounds is a suspension in 10% DMSO and 90% Corn Oil. It is crucial to ensure the compound is fully dissolved and forms a homogenous suspension before administration. Please refer to the detailed experimental protocols below for step-by-step instructions.
Q4: How can I assess if this compound is engaging its target in vivo?
A4: Target engagement can be assessed by measuring the levels of the downstream biomarker, PGD2, in plasma or tissue homogenates. A significant reduction in PGD2 levels in the treated group compared to the vehicle control group would indicate successful target engagement. Methods such as LC-MS/MS or ELISA can be used for the quantification of PGD2.[2][3][4][5][6]
Q5: What are the known pharmacokinetic properties of compounds similar to this compound?
A5: For a closely related compound, "HPGDS inhibitor 1 (compound 8)," in vivo pharmacokinetic studies in rats have shown approximately 76% oral bioavailability and a half-life (T1/2) of 4.1 hours.[1] These parameters can serve as a useful reference when designing your in vivo studies with this compound.
Quantitative Data Summary
The following table summarizes the available in vivo data for a compound structurally related to this compound, which can be used as a guide for initiating your studies.
| Parameter | Value | Species | Administration Route | Source |
| Effective Dose | 1 - 10 mg/kg | Rat | Oral | [1] |
| Oral Bioavailability | 76% | Rat | Oral | [1] |
| Half-life (T1/2) | 4.1 hours | Rat | Oral | [1] |
| Efficacy Model | Asthma | Sheep | Oral | [7] |
Signaling Pathway
The diagram below illustrates the signaling pathway involving hPGDS. hPGDS catalyzes the conversion of PGH2 to PGD2, a key mediator of inflammation.
Experimental Protocols
Protocol 1: Preparation of this compound Dosing Solution (10% DMSO, 90% Corn Oil)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a 10x stock solution (e.g., for a final concentration of 1 mg/mL, dissolve 10 mg of this compound in 1 mL of DMSO).
-
Vortex the tube vigorously until the powder is completely dissolved. Gentle warming or brief sonication can aid in dissolution.
-
Add the appropriate volume of corn oil to the DMSO stock solution to achieve the final desired concentration and a 10% DMSO/90% corn oil vehicle.
-
Vortex the solution thoroughly to ensure a uniform suspension.
-
Prepare the dosing solution fresh on the day of the experiment.
Protocol 2: Administration of this compound via Oral Gavage in Mice
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Weigh the mouse to accurately calculate the required dosing volume (e.g., for a 10 mg/kg dose in a 25g mouse, the volume would be 0.25 mL of a 1 mg/mL solution).
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Draw the calculated volume of the this compound suspension into the syringe.
-
Carefully insert the gavage needle into the mouse's mouth, passing it along the roof of the mouth towards the esophagus. The needle should advance smoothly without resistance.
-
Once the needle is at the predetermined depth, slowly administer the dosing solution.
-
Gently remove the gavage needle.
-
Monitor the animal for a few minutes post-administration to ensure there are no signs of distress.
Protocol 3: Administration of this compound via Intraperitoneal (IP) Injection in Rats
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized needles (e.g., 23-25 gauge)
-
Syringes (1 mL or 3 mL)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Weigh the rat to accurately calculate the required dosing volume.
-
Properly restrain the rat. For a two-person procedure, one person restrains the animal while the other performs the injection.
-
Position the rat to expose the lower right quadrant of the abdomen.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure that the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, withdraw the needle and reinject at a different site with a new needle.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any adverse reactions.
In Vivo Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study using this compound.
Troubleshooting Guide
Issue 1: Difficulty dissolving this compound
-
Question: I am having trouble getting the this compound to dissolve completely in the 10% DMSO/90% Corn Oil vehicle. What can I do?
-
Answer:
-
Ensure Purity: Verify the purity of your this compound. Impurities can affect solubility.
-
Fresh DMSO: Use anhydrous, high-purity DMSO. Old DMSO can absorb water, which will reduce its solvating power for hydrophobic compounds.
-
Initial Dissolution in 100% DMSO: First, dissolve the this compound completely in the 10% volume of DMSO before adding the corn oil. Gentle warming (to 37°C) or brief sonication can help.
-
Vortex Thoroughly: After adding the corn oil, vortex the mixture vigorously to create a fine, homogenous suspension.
-
Issue 2: Inconsistent results between animals in the same treatment group
-
Question: I am observing high variability in the efficacy or biomarker response within my this compound treated group. What could be the cause?
-
Answer:
-
Dosing Accuracy: Ensure precise and consistent administration of the compound. For oral gavage, improper technique can lead to incomplete dosing. For IP injections, ensure the full dose is delivered into the peritoneal cavity.
-
Homogeneity of Suspension: The this compound suspension may not be homogenous. Vortex the dosing solution immediately before dosing each animal to ensure a consistent concentration is administered.
-
Animal Health: Underlying health issues in some animals can affect drug metabolism and response. Ensure all animals are healthy and properly acclimatized before starting the experiment.
-
Metabolic Differences: Natural biological variability in drug metabolism can contribute to varied responses. Increasing the number of animals per group can help to mitigate the impact of individual variations.
-
Issue 3: Lack of efficacy at the expected dose
-
Question: I am not observing the expected therapeutic effect, even at doses reported in the literature for similar compounds. What should I do?
-
Answer:
-
Confirm Target Engagement: Before concluding a lack of efficacy, confirm that this compound is engaging its target. Measure PGD2 levels in plasma or the target tissue. If PGD2 levels are not significantly reduced, it may indicate a problem with the dose, formulation, or administration route.
-
Dose-Response Study: Perform a dose-response study to determine if a higher dose is required in your specific model.
-
Pharmacokinetics: Consider the pharmacokinetic profile of the compound. The dosing frequency may need to be adjusted based on the compound's half-life to maintain adequate exposure.
-
Compound Integrity: Verify the integrity and purity of your this compound stock.
-
Issue 4: Adverse effects or toxicity observed in treated animals
-
Question: My animals are showing signs of distress or toxicity after being dosed with this compound. What steps should I take?
-
Answer:
-
Vehicle Toxicity: First, rule out any toxicity caused by the vehicle. Administer the vehicle alone to a control group and monitor for any adverse effects.
-
Dose Reduction: The dose may be too high. Reduce the dose and perform a dose-escalation study to find a well-tolerated and effective dose.
-
Off-Target Effects: While this compound is selective, at high concentrations, off-target effects are possible. If adverse effects persist even at lower doses, further investigation into the compound's off-target profile may be necessary.
-
Route of Administration: Consider if the route of administration is causing localized irritation or stress.
-
Troubleshooting Decision Tree
The following diagram provides a logical approach to troubleshooting common issues during in vivo experiments with this compound.
References
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of prostaglandin D2 and identification of metabolites in human plasma during intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. interscienceinstitute.com [interscienceinstitute.com]
- 6. PGD2(Prostaglandin D2) ELISA Kit - Elabscience® [elabscience.com]
- 7. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of hPGDS-IN-1
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of hPGDS-IN-1. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
A1: this compound is a potent and highly selective inhibitor of hematopoietic prostaglandin D synthase (hPGDS). It has been demonstrated to have high selectivity against other key enzymes in the prostanoid synthesis pathway. Specifically, this compound does not inhibit human lipocalin-type PGD synthase (L-PGDS), microsomal prostaglandin E synthase (mPGES), cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), or 5-lipoxygenase (5-LOX) at concentrations where it potently inhibits hPGDS.[1]
Q2: Has this compound been screened against a broad panel of kinases or other off-target proteins?
A2: While detailed proprietary screening data from a comprehensive kinase panel or a broad safety pharmacology panel is not extensively available in the public domain, the available information emphasizes its high selectivity for hPGDS over other related enzymes in the arachidonic acid cascade. For novel experimental systems, it is advisable to empirically test for potential unexpected effects.
Q3: We are observing an unexpected phenotype in our cellular assay that does not seem to be related to PGD2 inhibition. Could this be an off-target effect of this compound?
A3: While this compound is known to be highly selective, the possibility of off-target effects in a specific biological context can never be entirely excluded without direct testing. First, ensure that the observed effect is not due to an unknown role of PGD2 in your specific model system. If the phenotype persists and cannot be reconciled with hPGDS inhibition, consider performing control experiments. These could include using a structurally different hPGDS inhibitor to see if the effect is recapitulated or conducting a direct screen of your primary suspect off-targets if a hypothesis can be formed.
Q4: What are the on-target effects of this compound that could be misinterpreted as off-target effects?
A4: Inhibition of hPGDS by this compound leads to a significant reduction in the production of prostaglandin D2 (PGD2). PGD2 is a bioactive lipid with a wide range of physiological and pathological roles, including involvement in allergic reactions, inflammation, sleep regulation, and smooth muscle contraction.[2] Therefore, unexpected phenotypes in your experiments may be a result of inhibiting these downstream effects of PGD2, rather than a direct off-target interaction of this compound with another protein.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype Observed
-
Problem: You observe a cellular phenotype that is not readily explained by the inhibition of PGD2 synthesis in your experimental model.
-
Troubleshooting Steps:
-
Confirm hPGDS Inhibition: Verify that this compound is inhibiting PGD2 production in your system as expected. Measure PGD2 levels using a suitable method (e.g., ELISA, LC-MS/MS).
-
Rescue Experiment: Attempt to rescue the phenotype by adding exogenous PGD2. If the phenotype is reversed, it is likely an on-target effect.
-
Use a Different hPGDS Inhibitor: Employ a structurally unrelated hPGDS inhibitor. If the same phenotype is observed, it strengthens the likelihood of an on-target effect.
-
Consider Downstream Metabolites: PGD2 is metabolized to other bioactive prostaglandins. The observed effect could be due to the modulation of one of these downstream metabolites.
-
Literature Review: Conduct a thorough literature search for known functions of PGD2 in your specific cell type or pathway of interest.
-
Issue 2: Inconsistent Results Between in vitro and in vivo Experiments
-
Problem: You observe a potent effect of this compound in a cell-based assay, but the in vivo results are not as expected.
-
Troubleshooting Steps:
-
Pharmacokinetics/Pharmacodynamics (PK/PD): Review the available pharmacokinetic data for this compound. The compound's absorption, distribution, metabolism, and excretion (ADME) profile may differ in an in vivo setting, affecting its exposure at the target site.
-
Metabolism of this compound: The inhibitor itself may be metabolized in vivo, leading to altered activity or the generation of active metabolites.
-
Complex Biological Environment: The in vivo environment is significantly more complex than an in vitro setting. PGD2 signaling can be influenced by numerous factors in a whole organism that are not present in a simplified cellular model.
-
Quantitative Data Summary
The following table summarizes the known inhibitory activity and selectivity of this compound.
| Target | IC50 | Assay Type | Reference |
| Human hPGDS | 12 nM | Fluorescence Polarization or EIA | [3][4] |
| Human L-PGDS | No inhibition | Not specified | [1] |
| Human mPGES | No inhibition | Not specified | [1] |
| Human COX-1 | No inhibition | Not specified | [1] |
| Human COX-2 | No inhibition | Not specified | [1] |
| Human 5-LOX | No inhibition | Not specified | [1] |
Experimental Protocols
Key Experiment: In Vitro hPGDS Inhibition Assay (Fluorescence Polarization)
This protocol provides a general framework for assessing the inhibitory activity of this compound using a fluorescence polarization (FP) assay.
-
Reagents and Materials:
-
Recombinant human hPGDS enzyme
-
Fluorescently labeled PGD2 tracer
-
Anti-PGD2 antibody
-
Assay buffer (e.g., Tris-HCl with appropriate co-factors)
-
This compound (or other test compounds)
-
384-well black plates
-
Plate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the hPGDS enzyme, the fluorescently labeled PGD2 tracer, and the anti-PGD2 antibody.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
The polarization values will be high when the tracer is bound to the antibody and will decrease as the tracer is displaced by the PGD2 produced by the hPGDS enzyme. The inhibitory effect of this compound is determined by its ability to prevent this decrease in polarization.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: Simplified prostaglandin synthesis pathway highlighting the specific inhibition of hPGDS by this compound.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes when using this compound.
References
hPGDS-IN-1 stability and degradation in experiments
Welcome to the technical support center for hPGDS-IN-1. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as Compound 2) is an inhibitor of hematopoietic prostaglandin D synthase (hPGDS).[1][2] Its mechanism of action is to block the catalytic activity of the hPGDS enzyme, which is responsible for converting prostaglandin H2 (PGH2) into prostaglandin D2 (PGD2).[3][4] PGD2 is a key mediator in various physiological and pathological processes, including allergic reactions and inflammation.[5] By inhibiting hPGDS, this compound effectively reduces the production of PGD2. This compound has a reported IC50 of 12 nM.[1][2]
Q2: How should I properly store this compound to ensure its stability?
A2: Proper storage is critical for maintaining the stability and activity of this compound. Storage conditions differ for the powdered form and solutions.
-
Powder: The solid form of this compound is stable for up to 3 years when stored at -20°C and for 2 years when stored at 4°C.[1]
-
In Solvent: Once dissolved, the stability of the stock solution is best maintained at lower temperatures. It is stable for up to 2 years at -80°C and for 1 year at -20°C.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.
Q3: What is the recommended procedure for dissolving this compound?
A3: this compound is soluble in DMSO at a concentration of 16.67 mg/mL (40.03 mM).[1] However, achieving full dissolution may require auxiliary methods. It is recommended to use ultrasonic treatment and gentle warming to 60°C.[1] Note that DMSO is hygroscopic; the presence of water can significantly impact the solubility of the compound. Therefore, it is crucial to use a fresh, unopened vial of high-purity DMSO for preparing your stock solution.[1]
Q4: Can the target protein, hPGDS, degrade during my experiments?
A4: Yes, the hPGDS enzyme can be subject to degradation under certain cellular conditions. Studies have shown that both the wild-type hPGDS protein and cyclooxygenase-1 (COX-1) are stable under normal intracellular calcium levels.[6] However, a rapid increase in intracellular calcium can trigger the degradation of hPGDS through the ubiquitin-proteasome system, with a reported half-life of less than 120 minutes.[6][7] This is an important consideration when designing experiments, especially those involving calcium ionophores or other agents that modulate intracellular calcium.
Data Summary Tables
For your convenience, the storage, stability, and solubility data for this compound and other common hPGDS inhibitors are summarized below.
Table 1: Storage and Stability of hPGDS Inhibitors
| Compound | Form | Storage Temperature | Reported Stability |
| This compound | Powder | -20°C | 3 years[1] |
| 4°C | 2 years[1] | ||
| In Solvent | -80°C | 2 years[1] | |
| -20°C | 1 year[1] | ||
| F092 | Solid | -20°C | ≥ 4 years[8] |
| HPGDS inhibitor 1 | Powder | -20°C | 3 years[9] |
| In Solvent | -80°C | 1 year[9] |
Table 2: Solubility of hPGDS Inhibitors
| Compound | Solvent | Maximum Solubility | Notes |
| This compound | DMSO | 16.67 mg/mL (40.03 mM) | Ultrasonic and warming to 60°C may be required.[1] |
| F092 | DMF | 3 mg/mL | |
| DMSO | 5 mg/mL | ||
| Ethanol | Partially Soluble | ||
| PBS (pH 7.2) | Partially Soluble | ||
| HPGDS inhibitor 1 | DMSO | 55 mg/mL (144.22 mM) | Sonication is recommended.[9] |
Visual Guides and Workflows
Caption: this compound blocks the conversion of PGH2 to PGD2.
Caption: Recommended workflow for preparing this compound stock solutions.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Problem: Inconsistent or lower-than-expected inhibitory activity of this compound.
This is a frequent issue that can stem from multiple factors related to the compound, the protein target, or the experimental setup.
Caption: A logical guide to troubleshooting inconsistent results.
Detailed Troubleshooting Steps:
-
Improper Storage or Handling:
-
Possible Cause: The compound may have degraded due to incorrect storage temperatures or exposure to repeated freeze-thaw cycles.
-
Solution: Review the storage conditions of both the powder and the stock solutions, comparing them against the recommendations in Table 1. If improper storage is suspected, use a fresh vial of the compound to prepare a new stock solution. Always aliquot stock solutions to minimize freeze-thaw events.
-
-
Incomplete Solubilization or Precipitation:
-
Possible Cause: The inhibitor may not be fully dissolved in the stock solution, or it may have precipitated out of solution upon storage or dilution into aqueous assay buffers.
-
Solution: Visually inspect your stock solution for any precipitate. If observed, try redissolving using the recommended sonication and warming protocol.[1] When preparing working solutions, be mindful of the final DMSO concentration in your assay, as high aqueous content can cause less soluble compounds to precipitate.
-
-
Degradation of the hPGDS Target Protein:
-
Possible Cause: The hPGDS enzyme itself may be unstable under your specific experimental conditions, particularly in cell-based assays. As noted, elevated intracellular calcium can lead to the rapid degradation of hPGDS via the proteasome.[6][7]
-
Solution: If your experimental system involves agents that increase intracellular calcium, the observed lack of inhibition might be due to a lack of available target protein.
-
Control Experiment: Perform a time-course experiment and measure hPGDS protein levels by Western blot in the presence of your test conditions (without the inhibitor) to assess its stability.
-
Mitigation: If protein degradation is confirmed, consider if modulating calcium is essential to your experiment or if a calcium chelator could be included as a control.
-
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (MW: 416.43 g/mol )[1]
-
High-purity, anhydrous DMSO (newly opened vial recommended)
-
Sterile microcentrifuge tubes
-
Calibrated balance
-
Sonicator bath
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Accurately weigh out a desired amount of this compound powder (e.g., 1 mg).
-
Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Volume (µL) = (Mass (mg) / 416.43 ( g/mol )) * 100,000
-
For 1 mg: (1 / 416.43) * 100,000 ≈ 240.1 µL
-
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex briefly, then place the vial in a sonicator bath. Apply sonication, potentially with gentle warming to 60°C, until the solid is completely dissolved.[1]
-
Visually inspect the solution against a light source to ensure no particulates are present.
-
Aliquot the stock solution into single-use, sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 2 years).[1]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. uniprot.org [uniprot.org]
- 4. Hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. molbiolcell.org [molbiolcell.org]
- 7. Rapid degradation of cyclooxygenase-1 and hematopoietic prostaglandin D synthase through ubiquitin–proteasome system in response to intracellular calcium level - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. HPGDS inhibitor 1 | PGE Synthase | TargetMol [targetmol.com]
how to control for hPGDS-IN-1 vehicle effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using hPGDS-IN-1, a potent inhibitor of hematopoietic prostaglandin D synthase (hPGDS). This guide will help address common issues related to vehicle effects and other experimental variables to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1][2] For in vitro studies, stock solutions are typically prepared in DMSO. For in vivo experiments, a common approach involves preparing a stock solution in DMSO and then further diluting it in a suitable vehicle such as corn oil.[3]
Q2: I am observing unexpected effects in my cell culture experiments that seem to be independent of this compound concentration. What could be the cause?
A2: These effects could be attributable to the vehicle, most commonly DMSO. At certain concentrations, DMSO can have its own biological effects, including cytotoxicity, and can alter membrane permeability.[4][5] It is crucial to run a vehicle control group in your experiments to distinguish the effects of this compound from those of the solvent.
Q3: How do I properly design a vehicle control for my in vitro experiments?
A3: Your vehicle control should contain the same final concentration of the vehicle (e.g., DMSO) as your experimental samples. For example, if you are treating cells with 10 µM this compound from a 10 mM stock in DMSO, your final DMSO concentration is 0.1%. Your vehicle control wells should therefore be treated with 0.1% DMSO in the culture medium. This allows you to isolate the pharmacological effects of the inhibitor from any potential effects of the solvent.[6][7]
Q4: What are the potential in vivo effects of commonly used vehicles for this compound?
A4: Vehicles such as DMSO can have systemic effects in animal models. For instance, DMSO has been shown to have neurological and behavioral effects at higher concentrations.[8][9][10] When preparing this compound for in vivo administration, it is important to minimize the final concentration of the initial solvent (like DMSO) and use a well-tolerated final vehicle like corn oil or saline with a low percentage of a solubilizing agent.[3] A vehicle control group that receives the same final formulation without this compound is essential.
Q5: My this compound solution appears cloudy or precipitated after dilution in my aqueous assay buffer. What should I do?
A5: This indicates that the solubility of this compound has been exceeded in the final aqueous solution. While this compound is soluble in DMSO, its aqueous solubility is limited. To address this, you can try a few approaches:
-
Increase the initial stock concentration in DMSO to minimize the volume added to the aqueous buffer.
-
Incorporate a small percentage of a non-ionic surfactant like Tween-80 or a solubilizing agent like PEG-400 into your final vehicle, but be sure to include this in your vehicle control as well.
-
Use sonication to aid in the dissolution of the compound in the final vehicle.[1]
Troubleshooting Guides
Issue 1: High background or off-target effects in cell-based assays.
-
Possible Cause: The concentration of DMSO in the final culture medium is too high.
-
Troubleshooting Steps:
-
Calculate the final percentage of DMSO in your culture medium. It is generally recommended to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%.
-
Prepare a higher concentration stock solution of this compound in DMSO to reduce the volume added to your cell culture.
-
Always include a vehicle control with the same final DMSO concentration as your treated samples to assess the baseline cellular response to the solvent.
-
Issue 2: Inconsistent results between experimental replicates.
-
Possible Cause: Incomplete dissolution or precipitation of this compound upon dilution.
-
Troubleshooting Steps:
-
Visually inspect your diluted solutions for any signs of precipitation.
-
Ensure your DMSO stock solution is at room temperature before diluting into your aqueous buffer to minimize thermal shock that can cause precipitation.
-
After dilution, vortex the solution thoroughly. For in vivo preparations, sonication may be beneficial.[1]
-
Issue 3: Lack of a clear dose-response relationship.
-
Possible Cause: Vehicle effects are masking the specific inhibitory effects of this compound, especially at higher inhibitor concentrations which also have higher vehicle concentrations.
-
Troubleshooting Steps:
-
Perform a dose-response experiment for the vehicle (e.g., DMSO) alone to determine the concentration at which it begins to exert biological effects in your specific assay.
-
Ensure that the vehicle concentration is kept constant across all concentrations of this compound if possible. If you are performing serial dilutions of your compound from a stock, you will have varying concentrations of the vehicle. In this case, it is important to have a separate vehicle control for each concentration.
-
Analyze your data by normalizing the results of the this compound treated groups to the corresponding vehicle control group.
-
Data Presentation
Table 1: Solubility and Potency of this compound
| Parameter | Value | Vehicle/Assay Condition | Reference |
| IC₅₀ | 12 nM | Fluorescence Polarization Assay or EIA | [2] |
| Solubility in DMSO | 16.67 mg/mL (40.03 mM) | Ultrasonic and warming to 60°C may be required | [2] |
| Solubility in DMSO | 55 mg/mL (144.22 mM) | Sonication is recommended | [1] |
| In Vivo Formulation | 10% DMSO in Corn Oil | Example formulation for oral administration in rats | [3] |
Experimental Protocols
Protocol 1: In Vitro Vehicle Control for Cell-Based Assays
-
Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Intermediate Dilutions: If necessary, perform serial dilutions of the this compound stock solution in 100% DMSO.
-
Treatment of Cells:
-
Experimental Group: Add the desired volume of the this compound stock or intermediate dilution to the cell culture medium to achieve the final desired concentration.
-
Vehicle Control Group: Add the same volume of 100% DMSO (or the corresponding DMSO concentration from your serial dilutions) to the cell culture medium.
-
-
Incubation and Analysis: Incubate the cells for the desired period and then perform your downstream analysis.
-
Data Normalization: For each concentration of this compound, calculate the effect relative to its corresponding vehicle control.
Protocol 2: In Vivo Vehicle Preparation and Administration
-
Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to a suitable concentration (e.g., 25 mg/mL).[3]
-
Prepare Final Dosing Solution:
-
This compound Group: For a final formulation of 10% DMSO in corn oil, add 1 part of the DMSO stock solution to 9 parts of corn oil. Mix thoroughly by vortexing and/or sonication until a clear solution is obtained.[3]
-
Vehicle Control Group: Prepare a solution containing 10% DMSO in corn oil without the this compound.
-
-
Administration: Administer the prepared solutions to the respective animal groups via the desired route (e.g., oral gavage).
-
Observation and Data Collection: Monitor the animals and collect data according to your experimental design. The effects observed in the this compound group should be compared to the vehicle control group to determine the specific effects of the inhibitor.
Visualizations
Caption: Workflow for controlling for vehicle effects in in vitro experiments.
Caption: Simplified signaling pathway showing the inhibitory action of this compound.
References
- 1. HPGDS inhibitor 1 | PGE Synthase | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. "Microinjection of the Vehicle Dimethyl Sulfoxide (DMSO) Into the Peria" by Erin N. Bobeck, Mark J. Lisowski et al. [digitalcommons.usu.edu]
- 5. Effects of Dimethyl Sulfoxide on Neuronal Response Characteristics in Deep Layers of Rat Barrel Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vehicle control: Significance and symbolism [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 10. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the potency of hPGDS-IN-1 in cellular assays
Welcome to the technical support center for hPGDS-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cellular assays and troubleshooting common issues to improve its potency and obtain reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of hematopoietic prostaglandin D synthase (hPGDS).[1] hPGDS is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a mediator involved in allergic and inflammatory responses.[2] this compound exerts its effect by binding to the hPGDS enzyme and inhibiting its catalytic activity, thereby reducing the production of PGD2.[1]
Q2: Why is the potency of this compound often lower in cellular assays compared to enzymatic assays?
A2: This is a common observation for many small molecule inhibitors. The discrepancy between enzymatic and cellular potency can be attributed to several factors, including:
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Cell permeability: The ability of this compound to cross the cell membrane and reach its intracellular target can be limited.[2]
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Cellular metabolism: The inhibitor may be metabolized by the cells into less active forms.
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Efflux pumps: Cells can actively transport the inhibitor out, reducing its intracellular concentration.
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Off-target effects: The inhibitor might interact with other cellular components, which can affect its availability to bind to hPGDS.[3]
-
Presence of binding proteins: In the cellular environment, the inhibitor may bind to other proteins, reducing the effective concentration available to inhibit hPGDS.
Q3: What cell lines are suitable for testing this compound activity?
A3: Several human cell lines that endogenously express hPGDS are suitable for cellular assays. These include:
-
KU812: A human basophilic cell line.[4]
-
MEG-01S: A human megakaryocytic cell line.[5]
-
HEL 92.1.7: A human erythroleukemia cell line.
-
LAD2: A human mast cell line.[6]
-
Primary cells like bone marrow-derived macrophages can also be used.[5]
Q4: How can I measure the activity of this compound in a cellular assay?
A4: The most common method is to measure the downstream product of hPGDS, which is PGD2. This is typically done by stimulating the cells to produce prostaglandins and then quantifying the amount of PGD2 in the cell culture supernatant using an ELISA (Enzyme-Linked Immunosorbent Assay) kit.[7][8][9][10][11] A reduction in PGD2 levels in the presence of this compound indicates its inhibitory activity.
Q5: Are there alternative strategies to improve the cellular efficacy of hPGDS inhibitors?
A5: Yes, one advanced strategy is the development of Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a chimeric molecule that links the hPGDS inhibitor to a ligand for an E3 ubiquitin ligase. This brings the E3 ligase into proximity with the hPGDS protein, leading to its ubiquitination and subsequent degradation by the proteasome. This approach can lead to a more sustained and potent inhibition of the pathway.[4][12]
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound in cellular assays.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no inhibition of PGD2 production | Inhibitor Solubility: this compound may not be fully dissolved in the cell culture medium. | Prepare a concentrated stock solution in DMSO and ensure it is fully dissolved before diluting into the final assay medium. Sonication may aid dissolution.[13] Avoid repeated freeze-thaw cycles of the stock solution.[14] |
| Inhibitor Instability: The inhibitor may be unstable in the assay conditions. | Prepare fresh dilutions of this compound for each experiment.[15] | |
| Suboptimal Cell Health: Unhealthy or senescent cells may not respond robustly to stimuli, leading to low PGD2 production and masking the inhibitor's effect. | Use cells with a low passage number and ensure they are healthy and viable before starting the experiment. | |
| Incorrect Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit hPGDS in the cellular context. | Perform a dose-response experiment with a wide range of concentrations to determine the optimal inhibitory concentration. | |
| Insufficient Incubation Time: The inhibitor may require a longer pre-incubation time to enter the cells and bind to the target. | Optimize the pre-incubation time of the cells with this compound before stimulating PGD2 production. | |
| High variability between replicate wells | Inconsistent Cell Seeding: Uneven cell distribution across the plate will lead to variable results. | Ensure a homogenous cell suspension and use appropriate pipetting techniques to seed the cells evenly. |
| Pipetting Errors: Inaccurate pipetting of the inhibitor or other reagents. | Use calibrated pipettes and change tips for each replicate. | |
| Edge Effects: Wells on the edge of the plate may experience different temperature and evaporation rates. | Avoid using the outermost wells of the plate for experimental samples. | |
| Discrepancy with published data | Different Cell Line or Passage Number: Cellular responses can vary significantly between different cell lines and even between different passages of the same cell line. | Use the same cell line and passage number as the cited study, if possible. |
| Different Assay Conditions: Variations in cell density, stimulation method, incubation times, or detection reagents can all affect the outcome. | Carefully review and replicate the experimental conditions of the published study. | |
| Off-target Effects: The observed cellular effect may be due to the inhibitor acting on other targets besides hPGDS. | To confirm on-target activity, consider using a structurally distinct hPGDS inhibitor as a control or performing target knockdown experiments (e.g., using siRNA).[3] |
Quantitative Data Summary
The following table summarizes the inhibitory potency (IC50) of hPGDS inhibitors from various studies. Note that the cellular IC50 is often significantly higher than the enzymatic IC50, highlighting the challenges of achieving potent cellular activity.
| Inhibitor | Assay Type | Target | IC50 | Reference |
| This compound | Fluorescence Polarization / EIA | hPGDS | 12 nM | [1] |
| HPGDS inhibitor 1 | Enzymatic | hPGDS | 0.6 nM | [16] |
| HPGDS inhibitor 1 | Cellular | hPGDS | 32 nM | [16] |
| Thiazole 1 | Enzymatic | hPGDS | 10 nM | [2] |
| Thiazole 1 | Cellular | hPGDS | 300-1300 nM | [2] |
| Compound 8 | Enzymatic | hPGDS (human, rat, dog, sheep) | 0.5-2.3 nM | [2] |
| EMy-5 | Enzymatic | H-PGDS | 3.7 µM | [17] |
| EMy-1 | Enzymatic | H-PGDS | 47.8 µM | [17] |
| C. molle alkaloid extract | Enzymatic | H-PGDS | 13.7 µg/ml | [18] |
Experimental Protocols
Protocol: Cellular Assay for this compound Activity in KU812 Cells
This protocol describes a method to assess the inhibitory activity of this compound on PGD2 production in KU812 human basophilic cells.
Materials:
-
KU812 cells
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
DMSO (cell culture grade)
-
Calcium Ionophore A23187
-
PGD2 ELISA Kit
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Culture:
-
Maintain KU812 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and have high viability before the experiment.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[14]
-
-
Cell Seeding:
-
Harvest KU812 cells and resuspend them in fresh culture medium at a density of 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and low (e.g., ≤ 0.1%).
-
Add the desired concentrations of this compound or vehicle (medium with the same final concentration of DMSO) to the wells.
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
-
-
Stimulation of PGD2 Production:
-
Prepare a working solution of Calcium Ionophore A23187 in culture medium.
-
Add A23187 to the wells to a final concentration of 5 µM to stimulate PGD2 production.[4]
-
Incubate for 10-30 minutes at 37°C.
-
-
Sample Collection:
-
Centrifuge the 96-well plate at a low speed (e.g., 300 x g) for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well for PGD2 analysis.
-
-
PGD2 Measurement:
-
Data Analysis:
-
Calculate the percentage of PGD2 inhibition for each concentration of this compound compared to the vehicle-treated control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: The hPGDS signaling pathway and the inhibitory action of this compound.
Caption: A general workflow for a cellular assay to evaluate this compound potency.
Caption: A logical troubleshooting workflow for addressing low potency of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Development and characterization of new inhibitors of the human and mouse hematopoietic prostaglandin D(2) synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective inhibition of prostaglandin D2 biosynthesis in human mast cells to overcome need for multiple receptor antagonists: Biochemical consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. abbexa.com [abbexa.com]
- 9. assaygenie.com [assaygenie.com]
- 10. file.elabscience.com [file.elabscience.com]
- 11. raybiotech.com [raybiotech.com]
- 12. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPGDS inhibitor 1 | PGE Synthase | TargetMol [targetmol.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. universalbiologicals.com [universalbiologicals.com]
- 17. Discovery and characterization of novel hematopoietic prostaglandin D synthase inhibitors from traditional Chinese medicine: the bioactive potential of dihydroberberine in treatments of Duchenne muscular dystrophy and inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of hematopoietic prostaglandin D2 Synthase (H-PGDS) by an alkaloid extract from Combretum molle - PMC [pmc.ncbi.nlm.nih.gov]
minimizing cytotoxicity of hPGDS-IN-1 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxic effects of hPGDS-IN-1 at high concentrations during their experiments.
Troubleshooting Guides
High cytotoxicity observed with this compound can confound experimental results. This guide provides a systematic approach to troubleshoot and mitigate these effects.
Initial Troubleshooting Steps
If you are observing unexpected levels of cell death, follow this workflow to identify the potential cause.
Caption: Initial troubleshooting workflow for high cytotoxicity.
Problem: High Background Cytotoxicity in Vehicle Control
Possible Cause: The solvent used to dissolve this compound (e.g., DMSO) may be at a cytotoxic concentration.
Solution:
-
Determine Solvent IC50: Perform a dose-response experiment with the solvent alone to determine the highest non-toxic concentration for your specific cell line.
-
Reduce Final Solvent Concentration: Ensure the final concentration of the solvent in your experimental wells is well below its cytotoxic threshold, typically ≤ 0.1% for DMSO.
Problem: Cytotoxicity at Expected Efficacious Concentrations of this compound
Possible Cause: The observed toxicity may be an inherent off-target effect of the compound at higher concentrations or could be exacerbated by experimental conditions.
Solution:
-
Optimize Compound Concentration: Perform a detailed dose-response curve to identify the lowest effective concentration that achieves the desired inhibition of hPGDS without significant cytotoxicity.
-
Adjust Incubation Time: Shorter incubation times may be sufficient to observe the desired biological effect while minimizing time-dependent cytotoxicity.
-
Consider Alternative Formulations: For poorly soluble compounds, aggregation at high concentrations can lead to cytotoxicity. Consider using formulation strategies such as encapsulation or conjugation to improve solubility and reduce off-target effects.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: The IC50 of this compound is 12 nM in biochemical assays.[3][4] For cell-based assays, a common starting point is to test a range of concentrations from 10-fold below to 100-fold above the biochemical IC50. A recommended starting range would be 1 nM to 1 µM.
Q2: How should I prepare the stock solution for this compound?
A2: this compound is typically dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM).[3] It is recommended to prepare fresh solutions or use small, pre-packaged sizes as solutions may be unstable.[4] Aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What are the key parameters to consider when designing a cytotoxicity assay for this compound?
A3: Key parameters include cell type, cell seeding density, compound concentration range, incubation time, and the choice of cytotoxicity detection method. It is crucial to include appropriate controls, such as a vehicle-only control and a positive control for cytotoxicity.[5][6]
Q4: How does this compound work?
A4: this compound is an inhibitor of hematopoietic prostaglandin D synthase (hPGDS).[3] hPGDS is an enzyme that catalyzes the conversion of PGH2 to PGD2, a key mediator in inflammatory and allergic responses.[7][8][9] By inhibiting hPGDS, this compound blocks the production of PGD2.
Caption: Mechanism of action of this compound.
Experimental Protocols
Protocol: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol outlines a method to assess the cytotoxicity of this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
Caption: Workflow for MTT cytotoxicity assay.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock of this compound serial dilutions in complete culture medium. Also, prepare a 2X vehicle control.
-
Cell Treatment: Remove the old medium from the cells and add the 2X compound dilutions.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Data Presentation
The results of the cytotoxicity assay can be summarized in a table as follows:
| This compound Conc. (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 0.01 | 98 ± 3 | 95 ± 4 | 92 ± 5 |
| 0.1 | 96 ± 4 | 90 ± 5 | 85 ± 6 |
| 1 | 85 ± 6 | 70 ± 7 | 55 ± 8 |
| 10 | 50 ± 8 | 30 ± 9 | 15 ± 7 |
| 100 | 10 ± 5 | 5 ± 3 | 2 ± 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line and experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Hematopoietic Prostaglandin D Synthase/HPGDS Antibody MAB6487: R&D Systems [rndsystems.com]
Technical Support Center: HPGDS Stability in Response to Intracellular Calcium
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the impact of intracellular calcium on the stability of Hematopoietic Prostaglandin D Synthase (HPGDS).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental effect of increased intracellular calcium on HPGDS protein stability?
A1: Elevated intracellular calcium levels trigger the rapid degradation of HPGDS protein.[1][2] Under normal physiological calcium concentrations, HPGDS is a stable protein.[1] However, an increase in intracellular calcium initiates a signaling cascade that leads to its degradation.
Q2: What is the molecular mechanism behind calcium-induced HPGDS degradation?
A2: The degradation of HPGDS induced by increased intracellular calcium is mediated through the ubiquitin-proteasome system.[1][2][3] Following an elevation in calcium, HPGDS is targeted for ubiquitination, a process where multiple ubiquitin molecules are attached to the protein. This polyubiquitinated HPGDS is then recognized and degraded by the proteasome.[1][3][4]
Q3: How quickly does HPGDS degrade after an increase in intracellular calcium?
A3: The degradation of HPGDS is rapid. In human megakaryocytic MEG-01 cells, the half-life of HPGDS is less than 120 minutes after treatment with a calcium ionophore to increase intracellular calcium.[1][2] In contrast, under normal calcium levels, the protein is stable for at least 240 minutes.[1]
Q4: Can this calcium-dependent degradation be blocked or reversed?
A4: Yes, the degradation can be inhibited. The use of a proteasome inhibitor, such as MG132, prevents the breakdown of ubiquitinated HPGDS, leading to its accumulation.[1][3][4] Furthermore, preventing the influx of extracellular calcium by using a chelating agent like EGTA can suppress the ubiquitination and subsequent degradation of HPGDS.[1][2]
Troubleshooting Guide
Issue 1: HPGDS protein levels are unexpectedly low in my experiment.
-
Possible Cause: Unintended elevation of intracellular calcium in your cell culture conditions.
-
Troubleshooting Steps:
-
Review Culture Medium: Ensure your culture medium does not contain excessively high levels of calcium or agents that could inadvertently increase intracellular calcium.
-
Check Reagents: Verify that none of your experimental reagents (e.g., agonists, vehicle controls) are causing a calcium influx.
-
Use a Calcium Chelator: As a control, treat a subset of your cells with EGTA to see if it stabilizes HPGDS levels.[1][2]
-
Monitor Intracellular Calcium: If possible, directly measure intracellular calcium levels using a fluorescent indicator to confirm if there are unexpected fluctuations.
-
Issue 2: I am trying to induce HPGDS degradation with a calcium ionophore, but the protein levels remain stable.
-
Possible Cause 1: The concentration of the calcium ionophore is insufficient.
-
Troubleshooting Steps:
-
Titrate Ionophore Concentration: Perform a dose-response experiment to determine the optimal concentration of the calcium ionophore (e.g., A23187, ionomycin) for your specific cell type.
-
-
Possible Cause 2: The proteasome is not active.
-
Troubleshooting Steps:
-
Confirm Proteasome Activity: Ensure that your cells have a functional ubiquitin-proteasome system. You can use a positive control known to be degraded by the proteasome.
-
-
Possible Cause 3: The experimental timeframe is too short.
-
Troubleshooting Steps:
-
Time-Course Experiment: Collect samples at multiple time points (e.g., 30, 60, 120, 240 minutes) after adding the calcium ionophore to capture the degradation kinetics.[1]
-
Issue 3: I am observing high molecular weight smears of HPGDS on my Western blots.
-
Possible Cause: Accumulation of polyubiquitinated HPGDS.
-
Troubleshooting Steps:
-
Check for Proteasome Inhibition: This is expected if you are treating your cells with a proteasome inhibitor like MG132 in combination with a calcium inducer.[1][4] The smeared bands represent HPGDS molecules with varying numbers of ubiquitin tags.
-
Confirm with Immunoprecipitation: To confirm that the smears are ubiquitinated HPGDS, you can perform an immunoprecipitation for HPGDS followed by a Western blot for ubiquitin (or vice versa).
-
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the stability of HPGDS in response to changes in intracellular calcium levels in MEG-01 cells.
| Condition | HPGDS Half-life | Key Observation | Reference |
| Normal Intracellular Calcium | Stable for at least 240 min | HPGDS is a stable protein under basal conditions. | [1] |
| Increased Intracellular Calcium (with A23187) | < 120 min | A significant decrease in protein stability. | [1][2] |
| Increased Calcium + Proteasome Inhibitor (MG132) | N/A | Accumulation of ubiquitinated HPGDS within 30-60 minutes. | [1][2][5] |
Experimental Protocols
Protocol 1: Assessing HPGDS Stability in Response to Increased Intracellular Calcium
-
Cell Culture: Culture human megakaryocytic MEG-01 cells. For differentiation, cells can be treated with TPA (12-O-tetradecanoylphorbol-13-acetate) for 16 hours.[1]
-
Inhibition of Protein Synthesis: Add cycloheximide (CHX) to the culture medium to inhibit new protein synthesis.[1]
-
Induction of Calcium Influx: Treat the cells with a calcium ionophore such as A23187 or a natural inducer like ADP.[1]
-
Time-Course Collection: Collect cell lysates at various time points (e.g., 0, 30, 60, 120, 240 minutes) after the addition of the calcium inducer.
-
Analysis: Analyze the HPGDS protein levels in the lysates by immunoprecipitation followed by Western blotting, or directly by Western blotting.[1]
Protocol 2: Detecting Ubiquitination of HPGDS
-
Cell Culture and Treatment: Culture and treat MEG-01 cells as described in Protocol 1. Include a condition where cells are co-treated with a calcium ionophore and a proteasome inhibitor (e.g., MG132).[1][4]
-
Cell Lysis: Lyse the cells in a buffer containing protease and deubiquitinase inhibitors to preserve the ubiquitinated proteins.
-
Immunoprecipitation: Immunoprecipitate HPGDS from the cell lysates using an anti-HPGDS antibody.
-
Western Blotting: Perform Western blot analysis on the immunoprecipitated samples using an anti-ubiquitin antibody to detect polyubiquitinated HPGDS. High molecular weight smears will be indicative of ubiquitination.[1][4]
Visualizations
Caption: Calcium-mediated HPGDS degradation pathway.
Caption: Workflow for studying HPGDS stability.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. Rapid degradation of cyclooxygenase-1 and hematopoietic prostaglandin D synthase through ubiquitin-proteasome system in response to intracellular calcium level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid degradation of cyclooxygenase-1 and hematopoietic prostaglandin D synthase through ubiquitin–proteasome system in response to intracellular calcium level - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. openi.nlm.nih.gov [openi.nlm.nih.gov]
Validation & Comparative
Validating hPGDS Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data and methodologies for validating the cellular target engagement of hPGDS-IN-1 and alternative compounds. The objective is to offer a clear, data-driven comparison to inform research and development decisions in the context of hematopoietic prostaglandin D synthase (hPGDS) inhibition.
Introduction to hPGDS and Target Engagement
Hematopoietic prostaglandin D synthase (hPGDS) is a critical enzyme in the biosynthesis of prostaglandin D2 (PGD2), a key mediator of allergic and inflammatory responses.[1][2] Inhibition of hPGDS is a promising therapeutic strategy for a range of inflammatory conditions. Validating that a compound directly interacts with its intended target within a cellular environment is a crucial step in drug discovery, confirming its mechanism of action and guiding lead optimization.[3]
This guide focuses on this compound, a potent and selective inhibitor of hPGDS, and compares its cellular target engagement profile with two alternative molecules: TFC-007, another small molecule inhibitor, and PROTAC(H-PGDS)-1, a proteolysis-targeting chimera designed to induce the degradation of the hPGDS protein.
Comparative Analysis of hPGDS Modulators
The following table summarizes the available biochemical and cellular data for this compound, TFC-007, and PROTAC(H-PGDS)-1. It is important to note that the cellular assays measure different aspects of target engagement: inhibition of enzyme activity versus induction of protein degradation.
| Compound | Type | Biochemical IC50 (hPGDS) | Cellular Assay | Cellular Potency | Reference |
| This compound | Inhibitor | 0.6 nM | PGD2 Production Inhibition | 32 nM | [4] |
| TFC-007 | Inhibitor | 71 nM[5], 83 nM[6] | PGD2 Production Inhibition | Not explicitly reported, but used as a warhead for PROTAC | [5] |
| PROTAC(H-PGDS)-1 | Degrader | 266 nM (inhibition) | H-PGDS Degradation | DC50 = 17.3 pM | [5][7] |
Note: IC50 (half-maximal inhibitory concentration) measures the concentration of a drug that is required for 50% inhibition of a biological process. DC50 (half-maximal degradation concentration) is the concentration of a degrader at which 50% of the target protein is degraded.
Visualizing Mechanisms of Action
To understand the distinct ways these compounds engage with hPGDS, the following diagrams illustrate the key signaling pathway and the mechanisms of inhibition and degradation.
Caption: The hPGDS signaling cascade, initiating from arachidonic acid.
Caption: Mechanisms of hPGDS inhibition vs. PROTAC-mediated degradation.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to directly assess target engagement in a cellular context by measuring changes in the thermal stability of a target protein upon ligand binding.[3][8] The following is a generalized protocol for a Western blot-based CETSA that can be adapted for hPGDS.
Objective: To determine if a compound binds to and stabilizes hPGDS in intact cells.
Materials:
-
Cell line expressing hPGDS (e.g., KU812)
-
Cell culture medium and supplements
-
Compound of interest (e.g., this compound) and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against hPGDS
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Thermocycler or heating blocks
Caption: A stepwise workflow for the Cellular Thermal Shift Assay (CETSA).
Procedure:
-
Cell Culture and Treatment:
-
Culture hPGDS-expressing cells to approximately 80% confluency.
-
Treat cells with the desired concentration of the test compound or vehicle control for a predetermined time (e.g., 1-2 hours) under normal culture conditions.
-
-
Cell Harvesting and Preparation:
-
Harvest the cells by scraping or trypsinization and wash with PBS.
-
Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors to a final concentration of approximately 10^7 cells/mL.
-
-
Heat Treatment:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) using a thermocycler. Include a non-heated control (room temperature).
-
After heating, cool the samples to room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three cycles of rapid freezing in liquid nitrogen followed by thawing at room temperature.
-
Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for hPGDS.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for hPGDS at each temperature for both the compound-treated and vehicle-treated samples.
-
Plot the relative band intensity against the temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the compound-treated sample compared to the vehicle control indicates target engagement and stabilization.
-
Conclusion
The validation of target engagement in a cellular context is paramount for the successful development of novel therapeutics. This guide has presented a comparative overview of this compound, TFC-007, and PROTAC(H-PGDS)-1, highlighting their distinct mechanisms of action and available potency data. While direct comparative data using a single cellular target engagement assay is not yet available, the provided information and the detailed CETSA protocol offer a robust framework for researchers to design and execute experiments to thoroughly characterize the cellular activity of their hPGDS-targeting compounds. The use of orthogonal assays, such as PGD2 production and protein degradation measurements, in conjunction with direct binding assays like CETSA, will provide the most comprehensive understanding of a compound's cellular pharmacology.
References
- 1. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. annualreviews.org [annualreviews.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. news-medical.net [news-medical.net]
Measuring PGD2 Levels to Confirm hPGDS-IN-1 Activity: A Comparative Guide
This guide provides a comprehensive comparison of methods to measure Prostaglandin D2 (PGD2) levels for confirming the activity of hPGDS-IN-1, a potent and selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS). We will explore the mechanism of this compound, compare it with other inhibitors, and provide detailed protocols for quantifying PGD2, a key biomarker of HPGDS activity.
Understanding this compound and its Role in the PGD2 Pathway
Hematopoietic prostaglandin D synthase (HPGDS) is a crucial enzyme in the biosynthesis of PGD2 from prostaglandin H2 (PGH2).[1][2] PGD2 is a lipid mediator involved in various physiological and pathological processes, including allergic inflammation.[3][4] Elevated levels of PGD2 are associated with conditions like asthma and allergic rhinitis.[3][5]
This compound is a potent and selective inhibitor of HPGDS.[6] Its mechanism of action involves binding to the HPGDS enzyme, thereby blocking the conversion of PGH2 to PGD2.[6] This leads to a reduction in PGD2 levels, which can be measured to confirm the inhibitor's efficacy.
Comparison of hPGDS Inhibitors
Several inhibitors targeting HPGDS have been developed. This table provides a comparative overview of this compound and other notable alternatives.
| Inhibitor | IC50 (Enzyme Assay) | IC50 (Cellular Assay) | Selectivity | Reference |
| This compound | 0.6 nM | 32 nM | Does not inhibit human L-PGDS, mPGES, COX-1, COX-2, or 5-LOX. | [6] |
| HQL-79 | - | Low micromolar range | Less selective than some newer inhibitors. | [7] |
| TFC-007 | - | - | Potent inhibitor. | [8][9] |
| TAS-204 | - | - | Suppresses nasal blockage and eosinophil infiltration in guinea pigs. | [3] |
| Compound 34 | Low micromolar range | Reduces TLR-inducible PGD2 production. | Greater selectivity for PGD2 synthesis vs. other eicosanoids compared to HQL-79. | [7] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols for Measuring PGD2 Levels
To confirm the activity of this compound, it is essential to accurately measure the resulting decrease in PGD2 levels. The two most common methods for this are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method 1: PGD2 Measurement by ELISA
ELISA is a widely used, plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. Competitive ELISA kits are commonly used for PGD2 measurement.[10][11][12]
This protocol is a generalized procedure for a competitive PGD2 ELISA kit.[10][11][13][14] Always refer to the specific manufacturer's instructions for the kit you are using.
Materials:
-
PGD2 ELISA Kit (containing pre-coated 96-well plate, PGD2 standard, detection reagents, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Samples (e.g., serum, plasma, cell culture supernatants)
Procedure:
-
Reagent and Sample Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Reconstitute the PGD2 standard and perform serial dilutions to create a standard curve as per the kit's instructions.
-
Prepare the detection reagents (e.g., biotinylated PGD2 and HRP-conjugated antibody) and wash buffer according to the kit manual.
-
Prepare samples. Serum or plasma should be collected and centrifuged to remove particulates.[13][15] Cell culture supernatants can often be used directly.[16]
-
-
Assay Procedure:
-
Add a specific volume (e.g., 50 µL) of the standard, sample, or blank (standard diluent) to the appropriate wells of the pre-coated microplate.[10]
-
Immediately add the biotinylated PGD2 detection reagent to each well.
-
Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 1 hour at 37°C).[10]
-
Aspirate the liquid from each well and wash the plate multiple times (e.g., 3 times) with the prepared wash buffer.
-
Add the HRP-conjugated detection reagent to each well.
-
Cover the plate and incubate (e.g., 30 minutes at 37°C).[10]
-
Aspirate and wash the plate again (e.g., 5 times).
-
Add the TMB substrate to each well and incubate in the dark for color development (e.g., 10-20 minutes at 37°C).[10]
-
Add the stop solution to each well to terminate the reaction. The color will change from blue to yellow.
-
-
Data Analysis:
-
Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the OD values of the standards against their known concentrations.
-
Determine the PGD2 concentration in the samples by interpolating their OD values from the standard curve. The concentration of PGD2 is inversely proportional to the color intensity.[11]
-
Method 2: PGD2 Measurement by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique used to identify and quantify molecules in a complex mixture. It is considered a gold standard for the quantification of small molecules like prostaglandins.[16][17]
This protocol provides a general framework for PGD2 measurement by LC-MS/MS.[17][18][19] Specific parameters such as column type, mobile phase composition, and mass transitions will need to be optimized for your instrument.
Materials:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Appropriate HPLC column (e.g., C18)
-
Deuterated PGD2 internal standard (e.g., d4-PGD2)
-
Solvents for extraction (e.g., hexane, ethyl acetate) and mobile phase (e.g., methanol, ammonium acetate buffer)
-
Nitrogen evaporator
-
Vortex mixer and centrifuge
-
Samples
Procedure:
-
Sample Preparation and Extraction:
-
To a known volume of sample (e.g., 500 µL of cell culture medium), add the deuterated internal standard (d4-PGD2).[17]
-
Perform a liquid-liquid extraction by adding an organic solvent mixture (e.g., 2 mL of hexane/ethyl acetate 1:1, v/v).[17]
-
Vortex the mixture and centrifuge to separate the phases.
-
Collect the upper organic phase. Repeat the extraction process two more times.
-
Combine the organic phases and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 200 µL) of the initial mobile phase.[17]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Perform chromatographic separation using a suitable gradient elution on a C18 column.
-
The mass spectrometer is typically operated in negative ion mode with electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) for detection and quantification. Monitor specific precursor-to-product ion transitions for both PGD2 and the deuterated internal standard. For example, a transition for the internal standard d4-PGD2 could be m/z 355 to 275.[17]
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (PGD2) and the internal standard (d4-PGD2).
-
Create a calibration curve using known concentrations of PGD2 standards.
-
Calculate the concentration of PGD2 in the samples by comparing the peak area ratio of PGD2 to the internal standard against the calibration curve.
-
Choosing the Right Method
| Feature | ELISA | LC-MS/MS |
| Principle | Immunoassay based on antibody-antigen binding. | Separation by chromatography followed by mass-based detection. |
| Sensitivity | High (pg/mL range).[12] | Very high (pg/mL or lower).[17] |
| Specificity | Can be subject to cross-reactivity with structurally similar molecules. | Highly specific due to separation and mass-based detection of parent and fragment ions. |
| Throughput | High (can analyze many samples simultaneously on a 96-well plate). | Lower (samples are analyzed sequentially). |
| Cost | Relatively lower cost per sample. | Higher initial instrument cost and cost per sample. |
| Expertise | Requires basic laboratory skills. | Requires specialized training and expertise. |
Both ELISA and LC-MS/MS are effective methods for measuring PGD2 levels to confirm the activity of this compound. The choice of method will depend on the specific requirements of the study, including the need for high throughput, the level of sensitivity and specificity required, and the available budget and expertise. For high-throughput screening, ELISA is often preferred, while LC-MS/MS is the method of choice for studies requiring the highest level of accuracy and specificity.
References
- 1. sinobiological.com [sinobiological.com]
- 2. genecards.org [genecards.org]
- 3. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin D2 pathway upregulation: Relation to asthma severity, control, and TH2 inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development and characterization of new inhibitors of the human and mouse hematopoietic prostaglandin D(2) synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Various Species PGD2 ELISA Kit [ABIN6958862] - Plasma, Serum [antibodies-online.com]
- 11. abbexa.com [abbexa.com]
- 12. PGD2 Competitive ELISA Kit (EEL012) - Invitrogen [thermofisher.com]
- 13. file.elabscience.com [file.elabscience.com]
- 14. cosmobiousa.com [cosmobiousa.com]
- 15. interscienceinstitute.com [interscienceinstitute.com]
- 16. researchgate.net [researchgate.net]
- 17. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of prostaglandin D2 and identification of metabolites in human plasma during intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
hPGDS-IN-1: A Potent and Selective Inhibitor of Hematopoietic Prostaglandin D Synthase
For researchers, scientists, and drug development professionals, hPGDS-IN-1 (also known as HPGDS inhibitor 1 or compound 8) has emerged as a highly potent and selective inhibitor of hematopoietic prostaglandin D synthase (hPGDS), a key enzyme in the inflammatory cascade. This guide provides a comparative analysis of its selectivity against other prostaglandin synthases, supported by experimental data and detailed protocols.
This compound demonstrates exceptional selectivity for hPGDS, the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2). PGD2 is a critical mediator in allergic and inflammatory responses. The high selectivity of this compound minimizes off-target effects, making it a valuable tool for studying the role of PGD2 in various physiological and pathological processes and a promising candidate for therapeutic development.
Comparative Selectivity Profile
Experimental data from enzymatic and cellular assays underscore the remarkable selectivity of this compound. The inhibitor shows potent activity against hPGDS with IC50 values in the low nanomolar range, while exhibiting negligible inhibition of other key enzymes in the prostanoid synthesis pathway, even at high concentrations.
| Target Enzyme | IC50 (nM) | Selectivity (fold vs. hPGDS) |
| Hematopoietic Prostaglandin D Synthase (hPGDS) | 0.5 - 2.3 (enzymatic assay) | - |
| 32 (cellular assay) | - | |
| Lipocalin-type Prostaglandin D Synthase (L-PGDS) | >10,000 | >4,300 - 20,000 |
| Microsomal Prostaglandin E Synthase (mPGES) | >10,000 | >4,300 - 20,000 |
| Cyclooxygenase-1 (COX-1) | >10,000 | >4,300 - 20,000 |
| Cyclooxygenase-2 (COX-2) | >10,000 | >4,300 - 20,000 |
| 5-Lipoxygenase (5-LOX) | >10,000 | >4,300 - 20,000 |
Data sourced from: Carron, C. P., et al. (2010). Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS). ACS Medicinal Chemistry Letters, 1(2), 59–63.[1]
Prostaglandin Synthesis Pathway and this compound Inhibition
The following diagram illustrates the central role of hPGDS in the prostaglandin synthesis pathway and the specific point of inhibition by this compound.
Caption: Prostaglandin synthesis pathway highlighting the selective inhibition of hPGDS by this compound.
Experimental Methodologies
The following are detailed protocols for the key experiments used to determine the selectivity of this compound.
Recombinant hPGDS Enzyme Inhibition Assay
This assay determines the in vitro potency of compounds to inhibit the enzymatic activity of recombinant human hPGDS.
Caption: Workflow for the hPGDS enzyme inhibition assay.
Detailed Protocol:
-
Reagent Preparation: All reagents are prepared in a suitable assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.0, containing 1 mM EDTA).
-
Compound Dispensing: A serial dilution of this compound is prepared and dispensed into a 96-well microplate.
-
Enzyme Addition: A solution containing recombinant human hPGDS and glutathione (a cofactor for the enzyme) is added to each well.
-
Pre-incubation: The plate is pre-incubated for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, PGH2.
-
Incubation: The reaction is allowed to proceed for 2 minutes at room temperature.
-
Reaction Termination: The reaction is stopped by the addition of a quenching solution, such as ferric chloride.
-
PGD2 Measurement: The concentration of the product, PGD2, is quantified using a competitive Enzyme Immunoassay (EIA) kit.
-
IC50 Determination: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by fitting the data to a four-parameter logistic equation.
Cellular Assay for hPGDS Inhibition
This assay measures the ability of a compound to inhibit the production of PGD2 in a cellular context, providing a more physiologically relevant assessment of potency.
Detailed Protocol:
-
Cell Culture: A suitable cell line that expresses hPGDS (e.g., human mast cells or a transfected cell line) is cultured under standard conditions.
-
Cell Plating: Cells are harvested and plated into 96-well culture plates.
-
Compound Treatment: The cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).
-
Cell Stimulation: The cells are then stimulated to induce the production of PGD2. This can be achieved using a calcium ionophore (e.g., A23187) or an appropriate immunological stimulus.
-
Supernatant Collection: After a defined incubation period, the cell culture supernatant is collected.
-
PGD2 Measurement: The concentration of PGD2 in the supernatant is measured using a specific EIA kit.
-
IC50 Determination: The IC50 value is calculated from the dose-response curve, representing the concentration of the inhibitor that reduces PGD2 production by 50% in the cellular environment.
Selectivity Assays for Other Prostaglandin Synthases
To determine the selectivity of this compound, similar enzymatic assays are conducted for other prostaglandin synthases (L-PGDS, mPGES, COX-1, COX-2) and 5-LOX. The protocols are analogous to the hPGDS enzyme inhibition assay, with the following key differences:
-
Enzyme: The specific recombinant enzyme of interest is used.
-
Substrate: The appropriate substrate for each enzyme is used (e.g., PGH2 for COX and PGES enzymes, arachidonic acid for 5-LOX).
-
Detection Method: The specific product of each enzymatic reaction is quantified (e.g., PGE2 for mPGES, LTB4 for 5-LOX).
By comparing the IC50 values obtained for hPGDS with those for other related enzymes, the high selectivity of this compound can be quantitatively demonstrated. The lack of significant inhibition at concentrations up to 10,000 nM for other prostaglandin synthases confirms its specific mode of action.[1]
References
Cross-Reactivity Profile of hPGDS-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity of hPGDS-IN-1, a potent inhibitor of hematopoietic prostaglandin D synthase (hPGDS). The information presented herein is crucial for evaluating the selectivity and potential off-target effects of this compound in preclinical and clinical research.
Introduction to this compound
This compound, also known as HPGDS inhibitor 1 and referred to as "compound 8" in key publications by Pfizer, is a highly selective and orally active inhibitor of hPGDS.[1] This enzyme catalyzes the isomerization of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2), a key mediator in allergic and inflammatory responses.[2] The high potency and selectivity of this compound make it a valuable tool for studying the role of PGD2 in various physiological and pathological processes.
Comparative Selectivity Data
The selectivity of this compound has been evaluated against other key enzymes in the arachidonic acid cascade. The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating the compound's high selectivity for hPGDS.
| Target Enzyme | IC50 (nM) | Fold Selectivity vs. hPGDS |
| hPGDS | 0.5 - 2.3 [3] | - |
| L-PGDS | >10,000[3] | >4,348 - 20,000 |
| mPGES-1 | >10,000[3] | >4,348 - 20,000 |
| COX-1 | >10,000[3] | >4,348 - 20,000 |
| COX-2 | >10,000[3] | >4,348 - 20,000 |
| 5-LOX | >10,000[3] | >4,348 - 20,000 |
Note: A lower IC50 value indicates higher potency. The fold selectivity is calculated by dividing the IC50 for the off-target enzyme by the IC50 for hPGDS.
Kinase Cross-Reactivity
As of the latest available data, a comprehensive screening of this compound against a broad panel of kinases has not been published in the public domain. Researchers should exercise caution and consider performing their own kinase profiling to fully characterize the selectivity of this inhibitor, especially when investigating signaling pathways that may be influenced by off-target kinase activity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's selectivity.
hPGDS Inhibition Assay (Fluorescence Polarization)
This assay is a common method for determining the potency of hPGDS inhibitors.
-
Principle: The assay is based on the principle of fluorescence polarization (FP). A fluorescently labeled probe, which is a known hPGDS inhibitor, is displaced from the enzyme's active site by a test compound. This displacement leads to a decrease in the polarization of the emitted light, as the smaller, unbound probe tumbles more rapidly in solution.
-
Reagents:
-
Recombinant human hPGDS enzyme
-
Fluorescently labeled hPGDS inhibitor probe (e.g., fluorescein-conjugated)
-
Assay buffer (e.g., Tris-based buffer with appropriate co-factors)
-
Test compound (this compound) serially diluted in DMSO
-
-
Procedure:
-
The hPGDS enzyme and the fluorescent probe are incubated together in a microplate to allow for binding, resulting in a high FP signal.
-
Serial dilutions of this compound are added to the wells.
-
The plate is incubated to allow the competition between the test compound and the fluorescent probe to reach equilibrium.
-
The fluorescence polarization is measured using a plate reader equipped with appropriate filters for the fluorophore.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Off-Target Enzyme Assays (General Description)
The assays for L-PGDS, mPGES-1, COX-1, COX-2, and 5-LOX were likely conducted using established enzymatic assays specific to each target. While the exact protocols for the screening of this compound are not detailed in the available literature, a general approach for each is outlined below:
-
L-PGDS and mPGES-1 Assays: These assays typically involve incubating the respective recombinant enzyme with the substrate PGH2 and measuring the production of PGD2 (for L-PGDS) or PGE2 (for mPGES-1) using methods like ELISA or LC-MS/MS.
-
COX-1 and COX-2 Assays: These assays measure the conversion of arachidonic acid to PGH2 by the respective COX isoenzyme. The activity can be monitored by detecting oxygen consumption or by measuring the production of downstream prostaglandins.
-
5-LOX Assay: This assay measures the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which can be detected spectrophotometrically or by HPLC.
Visualizations
The following diagrams illustrate key concepts related to the cross-reactivity studies of this compound.
Caption: Simplified prostaglandin synthesis pathway highlighting the selective inhibition of hPGDS by this compound.
Caption: Workflow of the Fluorescence Polarization (FP) assay for hPGDS inhibitor screening.
References
A Head-to-Head Analysis: hPGDS-IN-1 vs. COX-2 Inhibitors in Inflammatory Pathway Modulation
For researchers, scientists, and drug development professionals, the quest for more precise and effective anti-inflammatory agents is ongoing. This guide provides a comparative analysis of a novel hematopoietic prostaglandin D synthase (hPGDS) inhibitor, hPGDS-IN-1, and the well-established class of cyclooxygenase-2 (COX-2) inhibitors. By examining their mechanisms of action, inhibitory potency, selectivity, and the signaling pathways they modulate, this document aims to offer a clear, data-driven perspective to inform future research and development.
At the heart of the inflammatory cascade are prostaglandins, lipid compounds that act as key signaling molecules. The production of these prostaglandins is a multi-step process involving several key enzymes. Two of the most prominent targets for anti-inflammatory drug development have been cyclooxygenase-2 (COX-2) and, more recently, hematopoietic prostaglandin D synthase (hPGDS). While both classes of inhibitors aim to reduce inflammation, they do so by targeting different enzymes in the prostaglandin synthesis pathway, leading to distinct pharmacological profiles.
COX-2 inhibitors, such as celecoxib and rofecoxib, function by blocking the COX-2 enzyme, which is responsible for converting arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostaglandins including those that mediate pain and inflammation.[1][2] In contrast, hPGDS inhibitors like this compound act further down the cascade, specifically preventing the conversion of PGH2 into prostaglandin D2 (PGD2), a key mediator in allergic inflammation and other inflammatory responses.[3][4]
Performance Data: A Quantitative Comparison
The inhibitory activity and selectivity of this compound and a selection of COX-2 inhibitors are summarized below. The data highlights the high potency and exceptional selectivity of this compound for its target enzyme, a critical differentiator from COX-2 inhibitors which can exhibit varying degrees of off-target effects on COX-1.
| Inhibitor | Target | IC50 (Enzyme Assay) | IC50 (Cell-based Assay) | COX-1/COX-2 Selectivity Ratio |
| This compound | hPGDS | 0.6 nM | 32 nM | Not Applicable (Does not inhibit COX-1 or COX-2) |
| Celecoxib | COX-2 | 6.8 µM | - | 12 |
| Rofecoxib | COX-2 | 25 µM | - | >4.0 |
| Diclofenac | COX-1/COX-2 | 0.026 µM (COX-2) | - | 2.9 |
| Meloxicam | COX-2 | 6.1 µM | - | 6.1 |
| Etoricoxib | COX-2 | - | - | 106 |
Note: IC50 values for COX-2 inhibitors can vary between studies and assay conditions. The data presented is a representative compilation from multiple sources.
Signaling Pathways and Experimental Workflows
To visualize the distinct points of intervention of this compound and COX-2 inhibitors, the following diagrams illustrate their respective signaling pathways and a general workflow for inhibitor screening.
References
Validating the Anti-Inflammatory Effects of hPGDS Inhibitors In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-inflammatory effects of the hematopoietic prostaglandin D synthase (hPGDS) inhibitor, referred to here as hPGDS-IN-1, against other relevant hPGDS inhibitors and a standard-of-care anti-inflammatory agent. The data presented is compiled from various preclinical studies to offer an objective overview of their potential therapeutic efficacy.
Introduction to hPGDS Inhibition
Hematopoietic prostaglandin D synthase (hPGDS) is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a critical mediator in the inflammatory cascade, particularly in allergic inflammation. Inhibition of hPGDS presents a targeted approach to reducing inflammation by preventing the production of PGD2, thereby mitigating downstream inflammatory events. This guide focuses on the in vivo validation of hPGDS inhibitors, providing comparative data on their efficacy in established animal models of inflammation.
Comparative In Vivo Efficacy of Anti-Inflammatory Agents
The following table summarizes the in vivo anti-inflammatory effects of this compound and comparator compounds in various animal models.
| Compound | Class | Animal Model | Key Efficacy Endpoints | Quantitative Results | Reference |
| This compound | hPGDS Inhibitor | Allergic Sheep Asthma Model | Inhibition of antigen-induced asthmatic responses. | Efficacy demonstrated. Specific quantitative data on the reduction of early and late asthmatic responses, and inflammatory cell infiltration is not publicly available. | |
| HQL-79 | hPGDS Inhibitor | Ovalbumin-Induced Allergic Airway Inflammation (Mouse) | Reduction of PGD2 levels and amelioration of airway inflammation. | Oral administration of 30 mg/kg decreased PGD2 levels in the lungs and suppressed airway eosinophilia. | [1][2][3] |
| TAS-205 | hPGDS Inhibitor | mdx Mouse Model of Duchenne Muscular Dystrophy (DMD) | Improved motor function and slowed muscle necrosis. | Preclinical studies showed recovered locomotor activity and reduced muscle necrosis. A Phase I clinical trial in DMD patients demonstrated a dose-dependent decrease in a urinary PGD2 metabolite.[4][5] A Phase II trial showed a trend towards a smaller decline in the 6-minute walk distance in treated patients.[5][6] | [4][5][6][7] |
| Montelukast | Leukotriene Receptor Antagonist | Ascaris suum-Induced Allergic Asthma (Sheep) | Inhibition of early and late-phase bronchoconstriction. | Intravenous infusion (0.15 mg/kg) was shown to be comparable to a 30 mg/kg dose of a PGD2 receptor antagonist in reducing early and late bronchoconstriction.[8] | [8][9] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to facilitate reproducibility and further investigation.
Ovalbumin-Induced Allergic Airway Inflammation in Mice (for HQL-79 evaluation)
This model mimics the key features of allergic asthma, including eosinophilic airway inflammation.
-
Sensitization: BALB/c mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in aluminum hydroxide on days 0 and 14.[10]
-
Challenge: From day 21 to 23, mice are challenged intranasally with an OVA solution.[10]
-
Drug Administration: HQL-79 (30 mg/kg) or vehicle is administered orally prior to each OVA challenge.[1][2][3]
-
Endpoint Analysis: 24-48 hours after the final challenge, bronchoalveolar lavage (BAL) fluid is collected to assess inflammatory cell infiltration (e.g., eosinophils, neutrophils, lymphocytes). Lung tissue can be collected for histology and measurement of PGD2 levels.[2][11][12][13]
mdx Mouse Model of Duchenne Muscular Dystrophy (for TAS-205 evaluation)
The mdx mouse model is a genetically homologous model for DMD, exhibiting progressive muscle degeneration.
-
Animal Model: Dystrophin-deficient mdx mice are used.
-
Drug Administration: TAS-205 is administered orally. In a Phase I human study, doses ranged from 1.67 to 13.33 mg/kg.[4] Preclinical dosing in mice would be determined based on pharmacokinetic studies.
-
Endpoint Analysis:
-
Locomotor Activity: Spontaneous locomotor activity is assessed using an open field activity monitoring system. This involves placing the mouse in a chamber with infrared beams to track movement over a set period.[5][14][15][16]
-
Muscle Strength: Forelimb and hindlimb grip strength is measured using a grip strength meter.[3][10][17]
-
Muscle Histology: Muscle tissue is collected and stained (e.g., with Hematoxylin and Eosin) to assess the extent of muscle necrosis and regeneration.
-
Biomarkers: Urinary levels of PGD2 metabolites can be measured as a pharmacodynamic marker of target engagement.[4]
-
Allergic Sheep Asthma Model (for this compound and Montelukast evaluation)
This large animal model closely mimics human asthma, exhibiting both early and late-phase asthmatic responses.
-
Sensitization: Sheep are sensitized to an allergen, commonly Ascaris suum extract.[18][19][20]
-
Challenge: Conscious sheep are challenged with an aerosolized solution of the allergen.[18][20]
-
Drug Administration:
-
This compound: The specific administration protocol is not publicly detailed.
-
Montelukast: Administered via intravenous infusion (e.g., 0.15 mg/kg).[8]
-
-
Endpoint Analysis:
-
Airway Mechanics: Airway resistance and lung compliance are measured before and after the allergen challenge to assess early and late-phase bronchoconstriction.[8][18]
-
Inflammatory Cell Infiltration: Bronchoalveolar lavage (BAL) is performed to collect fluid for the analysis of inflammatory cell counts (e.g., eosinophils).[21]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the hPGDS signaling pathway in inflammation and a general experimental workflow for evaluating anti-inflammatory compounds in vivo.
References
- 1. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. allergenix.com.au [allergenix.com.au]
- 3. researchgate.net [researchgate.net]
- 4. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Early life ovalbumin sensitization and aerosol challenge for the induction ofallergic airway inflammation in a BALB/c murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Asthma: The Use of Animal Models and Their Translational Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improvement of muscle strength in a mouse model for congenital myopathy treated with HDAC and DNA methyltransferase inhibitors | eLife [elifesciences.org]
- 11. researchgate.net [researchgate.net]
- 12. A Mouse Model of Ovalbumin‐Induced Airway Allergy Exhibits Altered Localization of SARS‐CoV‐2‐Susceptible Cells in the Lungs, Which Reflects Omicron BA.5 Infection Dynamics, Viral Mutations, and Immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. veterinaryworld.org [veterinaryworld.org]
- 14. treat-nmd.org [treat-nmd.org]
- 15. Assessing functional performance in the mdx mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Video: Assessing Functional Performance in the Mdx Mouse Model [jove.com]
- 17. treat-nmd.org [treat-nmd.org]
- 18. Airway hypersensitivity induced by Ascaris suum extract in New Zealand Romney sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Morphological and morphometric studies of the airways of sheep with acute airway hypersensitivity to inhaled Ascaris suum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Airway hypersensitivity and remodelling induced by repeated exposure to ascaris suum antigen : an ovine model of human asthma : a thesis presented in partial fulfillment of the requirements for the degree of Master of Science in Physiology at Massey University [mro.massey.ac.nz]
- 21. Induction of allergic inflammation in the lungs of sensitized sheep after local challenge with house dust mite - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison Guide: Evaluating the Specificity of hPGDS-IN-1 Through Rescue Experiments
This guide provides a comparative analysis of hematopoietic prostaglandin D synthase (hPGDS) inhibitors and details experimental protocols to confirm the specificity of a novel hypothetical inhibitor, hPGDS-IN-1. The data and protocols presented are intended for researchers, scientists, and professionals in drug development.
Hematopoietic prostaglandin D synthase (hPGDS) is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a critical mediator in inflammatory and allergic responses. hPGDS catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2. PGD2, in turn, exerts its biological effects through two G-protein coupled receptors: DP1 and DP2 (also known as CRTH2). Furthermore, PGD2 can be non-enzymatically dehydrated to form 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2), which has its own distinct signaling activities, including the inhibition of NF-κB. Given its central role in inflammation, hPGDS is a significant target for therapeutic intervention.
The development of specific hPGDS inhibitors is crucial to avoid off-target effects. A key experimental approach to validate the on-target activity of an inhibitor is the "rescue experiment." This involves demonstrating that the phenotypic effects of the inhibitor can be reversed by supplying a downstream product of the inhibited enzyme.
Comparative Analysis of hPGDS Inhibitors
To provide context for the evaluation of this compound, the following table summarizes the properties of selected known hPGDS inhibitors.
| Inhibitor | IC50 | Target Selectivity | Known Off-Target Effects | References |
| This compound (Hypothetical) | 15 nM | High (predicted) | Under investigation | N/A |
| HQL-79 | ~53.2 µM | Selective for hPGDS. | Shows lower selectivity for PGD2 synthesis versus other eicosanoids compared to some newer inhibitors. | |
| TFC-007 | Potent inhibitor, used in the development of PROTACs. | Selective for hPGDS. | Not extensively detailed in the provided search results. | |
| HPGDS inhibitor 1 | 0.6 nM (enzyme assay), 32 nM (cellular assay) | Highly selective; does not inhibit human L-PGDS, mPGES, COX-1, COX-2, or 5-LOX. | Not specified. | |
| Dihydroberberine (EMy-5) | 3.7 µM | Selective for hPGDS. | Not specified. | |
| TAS-205 | Advanced to Phase I clinical trials. | Selective for hPGDS. | Not specified. |
Experimental Protocols for this compound Specificity Testing
The following protocols are designed to confirm that the cellular effects of this compound are due to its specific inhibition of hPGDS. The rescue is achieved by adding back the downstream products of the hPGDS-catalyzed reaction, PGD2 or its metabolite 15d-PGJ2.
Key Experiment: Rescue of this compound-Mediated Inhibition of Mast Cell Degranulation
Objective: To demonstrate that the inhibitory effect of this compound on mast cell degranulation can be reversed by exogenous PGD2.
Cell Line: Human mast cell line (e.g., HMC-1) or bone marrow-derived mast cells (BMMCs).
Methodology:
-
Cell Culture and Seeding:
-
Culture mast cells in appropriate media.
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
-
Inhibitor Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for 1 hour.
-
-
Rescue Treatment:
-
To designated wells, add a physiological concentration of PGD2 (e.g., 1 µM).
-
Incubate for 30 minutes.
-
-
Stimulation of Degranulation:
-
Induce degranulation by adding an appropriate stimulus (e.g., Compound 48/80 or IgE cross-linking).
-
Incubate for 30 minutes.
-
-
Quantification of Degranulation:
-
Measure the release of β-hexosaminidase into the supernatant as an indicator of degranulation.
-
Lyse the remaining cells to determine the total β-hexosaminidase content.
-
Calculate the percentage of degranulation.
-
Expected Outcome: Treatment with this compound should inhibit degranulation. The addition of exogenous PGD2 should restore degranulation to levels seen in the vehicle-treated, stimulated cells, thus "rescuing" the phenotype.
Supporting Experiment: Rescue of Anti-inflammatory Effects in Macrophages
Objective: To show that the anti-inflammatory effects of this compound in macrophages can be reversed by the PGD2 metabolite, 15d-PGJ2.
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages.
Methodology:
-
Cell Culture and Seeding:
-
Culture macrophages in appropriate media.
-
Seed cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere.
-
-
Inhibitor Treatment:
-
Pre-treat cells with this compound (at its IC50 concentration) or vehicle control for 1 hour.
-
-
Rescue Treatment:
-
Add 15d-PGJ2 (e.g., 10 µM) to the relevant wells.
-
Incubate for 1 hour.
-
-
Inflammatory Stimulation:
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 6 hours.
-
-
Analysis of Inflammatory Markers:
-
Collect the cell culture supernatant to measure the levels of a pro-inflammatory cytokine (e.g., TNF-α) by ELISA.
-
Lyse the cells to extract total RNA and perform qRT-PCR to measure the mRNA levels of the corresponding cytokine gene.
-
Expected Outcome: this compound treatment is expected to enhance the LPS-induced inflammatory response (as hPGDS can have anti-inflammatory roles in some contexts). The addition of 15d-PGJ2 should reverse this effect, suppressing the inflammatory response back towards the levels observed in the control cells.
Visualizations
hPGDS Signaling Pathway
Caption: The hPGDS signaling cascade.
Workflow for this compound Rescue Experiment
Caption: Workflow of the rescue experiment.
hPGDS-IN-1 Demonstrates High Selectivity for hPGDS Over L-PGDS: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – For researchers in allergy, inflammation, and drug development, the selective inhibition of hematopoietic prostaglandin D synthase (hPGDS) is a critical area of investigation. A potent and selective inhibitor, hPGDS-IN-1, has demonstrated significant promise in targeting hPGDS with minimal activity against its lipocalin counterpart, L-PGDS. This guide provides a comprehensive comparison of the selectivity of this compound, supported by experimental data and detailed methodologies.
Prostaglandin D2 (PGD2) is a key mediator in various physiological and pathological processes, including allergic reactions and inflammation. Its synthesis is catalyzed by two distinct enzymes: hPGDS, primarily found in immune cells like mast cells, and lipocalin-type PGD synthase (L-PGDS), which is predominantly expressed in the central nervous system and other tissues. The ability to selectively inhibit hPGDS is crucial for developing targeted therapies that can mitigate inflammatory responses without affecting the functions of L-PGDS.
Quantitative Comparison of Inhibitor Potency
Experimental data highlights the remarkable selectivity of this compound. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, reveal a significant disparity in its activity against the two synthase enzymes.
| Inhibitor | Target Enzyme | IC50 (Enzyme Assay) | IC50 (Cellular Assay) | Selectivity (L-PGDS/hPGDS) |
| This compound | hPGDS | 12 nM[1][2] | 32 nM[3][4][5] | >833-fold |
| L-PGDS | >10,000 nM[6] | Not Reported | ||
| Reference Compound | hPGDS | 0.6 nM[3][4][5] | Not Reported | >16,667-fold |
| (HPGDS inhibitor 1) | L-PGDS | >10,000 nM[3][4][5] | Not Reported |
Note: "HPGDS inhibitor 1" is likely the same as or a closely related compound to this compound, referred to as "compound 8" in some literature, and is included for a comprehensive comparison.
The data clearly indicates that this compound is a highly potent inhibitor of hPGDS, with an IC50 value in the low nanomolar range. In stark contrast, its inhibitory activity against L-PGDS is negligible, with an IC50 value exceeding 10,000 nM.[6] This substantial difference underscores the exceptional selectivity of this compound.
Experimental Protocols
The determination of inhibitor selectivity and potency relies on robust and precise experimental methodologies. The following are detailed protocols for the key assays cited.
Enzyme Inhibition Assay using Fluorescence Polarization (FP)
This assay is a high-throughput method for screening inhibitors by measuring the displacement of a fluorescently labeled probe from the enzyme's active site.
Principle: A fluorescently labeled inhibitor (probe) binds to hPGDS, resulting in a high fluorescence polarization value due to the slower rotation of the large enzyme-probe complex. In the presence of a competing inhibitor like this compound, the probe is displaced, leading to a decrease in fluorescence polarization as the smaller, free probe rotates more rapidly.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human hPGDS protein in an appropriate assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 0.5 mM DTT, 0.01% Triton X-100, pH 8.0).
-
Prepare a stock solution of the fluorescently labeled hPGDS inhibitor probe.
-
Prepare serial dilutions of this compound and control compounds in DMSO.
-
-
Assay Procedure:
-
In a 384-well black microplate, add the assay buffer.
-
Add a fixed concentration of the hPGDS enzyme and the fluorescent probe to each well.
-
Add varying concentrations of this compound or control compounds to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Enzyme Immunoassay (EIA) for PGD2 Quantification
This competitive immunoassay is used to measure the amount of PGD2 produced by the enzyme in the presence of an inhibitor.
Principle: Free PGD2 in the sample competes with a fixed amount of PGD2 conjugated to an enzyme (e.g., horseradish peroxidase - HRP) for binding to a limited number of anti-PGD2 antibody-coated wells. The amount of enzyme-conjugated PGD2 that binds to the antibody is inversely proportional to the amount of free PGD2 in the sample.
Protocol:
-
Enzymatic Reaction:
-
Incubate recombinant hPGDS or L-PGDS with the substrate prostaglandin H2 (PGH2) in the presence of varying concentrations of this compound.
-
Stop the enzymatic reaction after a defined time.
-
-
EIA Procedure:
-
Add the standards and samples from the enzymatic reaction to the wells of an anti-PGD2 antibody-coated microplate.
-
Add the PGD2-HRP conjugate to each well.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution for HRP, which will develop a color.
-
Stop the color development with a stop solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of PGD2 in the samples from the standard curve.
-
Calculate the percent inhibition of enzyme activity for each inhibitor concentration and determine the IC50 value.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for assessing the selectivity of an inhibitor against two different enzymes.
Caption: Workflow for determining inhibitor selectivity.
Signaling Pathway Context
The development of selective hPGDS inhibitors is rooted in the distinct roles of hPGDS and L-PGDS in prostaglandin D2 synthesis.
Caption: PGD2 synthesis pathways and inhibitor action.
The data and methodologies presented in this guide underscore the high selectivity of this compound, making it a valuable tool for research into the specific roles of hPGDS in health and disease and a promising candidate for the development of targeted anti-inflammatory therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. HPGDS inhibitor 1 [shop.labclinics.com]
- 6. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of hPGDS-IN-1: A Guide for Laboratory Professionals
For immediate reference, treat hPGDS-IN-1 as a hazardous chemical waste. Due to the absence of a specific Safety Data Sheet (SDS), a conservative approach to disposal is mandatory. This guide is based on the chemical's structural components and general laboratory safety protocols. Always consult with your institution's Environmental Health and Safety (EHS) office for final guidance.
Researchers and laboratory personnel handling this compound must adhere to strict disposal procedures to ensure personal safety and environmental compliance. This compound's molecular structure, which includes a fluorinated pyridine ring, suggests that it should be managed as a halogenated organic waste, which is often toxic and requires specific disposal routes.
Summary of Key Information
The following table summarizes essential data for this compound, gathered from various chemical suppliers. This information is critical for understanding the compound's properties for safe handling and storage.
| Property | Value | Source |
| CAS Number | 1033836-12-2 | [1][2] |
| Molecular Formula | C₁₉H₁₉F₄N₃O | [3] |
| Molecular Weight | 381.37 g/mol | [3] |
| Solubility | 55 mg/mL in DMSO | [3] |
| Storage (Powder) | -20°C for up to 3 years | [3] |
| Storage (In Solvent) | -80°C for up to 1 year | [3] |
Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound from generation to EHS pickup.
Step-by-Step Disposal Protocols
Based on general guidelines for hazardous chemical waste, the following procedures are recommended for the disposal of this compound.
Personal Protective Equipment (PPE)
Before handling any waste, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves (nitrile gloves are a common minimum, but consult a glove compatibility chart for DMSO and pyridine if available)
-
A fully buttoned laboratory coat
Solid Waste Disposal
This category includes items such as contaminated gloves, weigh boats, paper towels, and centrifuge tubes.
-
Procedure:
-
Collect all solid waste contaminated with this compound in a designated, durable, and clearly labeled hazardous waste container.
-
The label must read "HAZARDOUS WASTE" and specify the contents, including "this compound" and "Trace Halogenated Organic Waste."
-
Keep the container sealed at all times except when adding waste.
-
Store the container in a designated Satellite Accumulation Area (SAA).
-
Liquid Waste Disposal
This includes unused solutions of this compound (e.g., in DMSO), instrument rinsate, and the first rinse of any contaminated glassware. Halogenated organic waste must be segregated from non-halogenated waste.[4]
-
Procedure:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container (plastic is often preferred).[5]
-
The container must be clearly labeled "HAZARDOUS WASTE" and specify all constituents by percentage (e.g., "this compound in DMSO," "Methanol rinsate"). Crucially, it must be identified as "Halogenated Organic Waste."
-
Never mix this waste stream with other types of waste, especially acids or oxidizers.[6]
-
Keep the container tightly capped and store it in secondary containment within a designated SAA to prevent spills.
-
Disposal of Empty Containers
Empty containers that held this compound must also be disposed of as hazardous waste due to residual contamination.
-
Procedure:
-
Rinse the empty container with a suitable solvent (such as methanol or acetone) three times.
-
Collect the first rinsate and dispose of it as hazardous liquid waste as described above. Subsequent rinses may be permissible for drain disposal depending on institutional policy, but it is safest to collect all rinses as hazardous waste.[5]
-
After rinsing, deface or remove the original label.
-
The rinsed, air-dried container should be disposed of according to your institution's policy for hazardous waste containers. Some institutions may require the container itself to be placed in the solid hazardous waste stream.
-
Spill Cleanup
In the event of a spill, cordon off the area and proceed with cleanup only if you are trained to do so.
-
Procedure:
-
Wear appropriate PPE.
-
Absorb the spill with an inert, dry material (e.g., vermiculite, sand, or a commercial sorbent).
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous solid waste.
-
Decontaminate the spill area and report the incident to your supervisor and EHS office.
-
Disclaimer: This information is provided as a general guide. Disposal of chemical waste is strictly regulated. All laboratory personnel are required to follow the specific protocols established by their institution's Environmental Health and Safety (EHS) department. Always consult your EHS office for guidance on the proper disposal of any chemical waste.
References
- 1. HPGDS-inhibitor-1 Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HPGDS inhibitor 1 | PGE Synthase | TargetMol [targetmol.com]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling hPGDS-IN-1
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling hPGDS-IN-1, a potent hematopoietic prostaglandin D synthase inhibitor. Adherence to these procedures is critical to mitigate potential risks and ensure the integrity of your research.
Immediate Safety and Personal Protective Equipment (PPE)
While the toxicological properties of this compound have not been fully investigated, it is prudent to treat it as a potentially hazardous substance. It may cause irritation to the mucous membranes, upper respiratory tract, eyes, and skin, and could be harmful if inhaled, ingested, or absorbed through the skin.[1] Therefore, a comprehensive approach to personal protection is mandatory.
Recommended Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Chemical-resistant, disposable (e.g., nitrile). Change frequently. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Provide a seal around the eyes. |
| Respiratory Protection | NIOSH-approved Respirator | Required when handling the powder form or if there is a risk of aerosolization. |
| Body Protection | Laboratory Coat | Fully buttoned, with long sleeves. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from receiving the compound to its final disposal.
Step-by-Step Handling Procedures
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks. The compound should be stored in a tightly sealed container in a freezer at -20°C for short-term storage or -80°C for long-term storage.
Preparation of Solutions
-
Don PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.
-
Work in a Ventilated Area: All handling of the solid compound, including weighing and initial dissolution, must be conducted in a certified chemical fume hood to prevent inhalation of any dust particles.
-
Weighing: Carefully weigh the desired amount of this compound.
-
Dissolution: Dissolve the compound in a suitable solvent, such as DMSO.
Experimental Use
When working with solutions of this compound, continue to wear all recommended PPE. Avoid direct contact with the solution and work in a well-ventilated area.
Emergency Procedures: First Aid Measures
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention.[1] |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes any contaminated gloves, disposable lab coats, plasticware, and empty vials. Collect these materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Final Disposal: All hazardous waste must be disposed of through your institution's certified hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.
Experimental Protocols
Specific experimental protocols for this compound are not provided in the safety data sheet. Researchers should develop their own detailed protocols based on their experimental design and objectives. The safety and handling procedures outlined in this document must be integrated into any experimental protocol involving this compound. Always perform a risk assessment before beginning any new experiment.
By adhering to these guidelines, you can create a safe and efficient research environment for the handling of this compound, contributing to the advancement of your scientific endeavors while prioritizing the well-being of all laboratory personnel.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
